2-Ethynyl-3-methoxypyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethynyl-3-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-3-7-8(10-2)5-4-6-9-7/h1,4-6H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMSDSFEQQXTFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40723680 | |
| Record name | 2-Ethynyl-3-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40723680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256805-99-8 | |
| Record name | 2-Ethynyl-3-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40723680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 2-Ethynyl-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and known properties of 2-Ethynyl-3-methoxypyridine, a valuable building block in medicinal chemistry and materials science. This document details the synthetic pathways, experimental protocols, and physical and spectroscopic properties of the compound, presented in a clear and structured format to support research and development activities.
Properties of this compound
This compound is a pyridine derivative containing both an ethynyl and a methoxy substituent. While extensive experimental data on its physical properties is not widely published, the fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₇NO | [1] |
| Molecular Weight | 133.15 g/mol | [1] |
| CAS Number | 1256805-99-8 | [1][2] |
Further experimental determination of properties such as melting point, boiling point, and detailed spectroscopic data is recommended for specific applications.
Synthesis of this compound
The primary synthetic route to this compound involves a two-step process starting from 2-bromo-3-methoxypyridine:
-
Sonogashira Coupling: Reaction of 2-bromo-3-methoxypyridine with a protected acetylene, typically trimethylsilylacetylene.
-
Deprotection: Removal of the silyl protecting group to yield the terminal alkyne.
A generalized workflow for this synthesis is presented below:
Caption: Synthetic pathway for this compound.
Synthesis of the Starting Material: 2-Bromo-3-methoxypyridine
The key starting material, 2-bromo-3-methoxypyridine, can be synthesized via several methods. Two common procedures are outlined below.
Method 1: From 2-Nitro-3-methoxypyridine
This method involves the direct bromination of 2-nitro-3-methoxypyridine.
Experimental Protocol:
-
Dissolve 2-nitro-3-methoxypyridine in an organic acid solvent (e.g., acetic acid).
-
Add hydrobromic acid (2-2.5 equivalents).
-
Slowly heat the reaction mixture to 120-130 °C and maintain for 5-6 hours.
-
After cooling, remove the solvent under reduced pressure.
-
Dissolve the resulting solid in water and adjust the pH to 7-8 with a saturated sodium bicarbonate solution to precipitate the product.
-
Filter, wash with water, and dry the solid to obtain 2-bromo-3-methoxypyridine.
Method 2: From 3-Hydroxypyridine
This two-step process involves the bromination of 3-hydroxypyridine followed by methylation.
Experimental Protocol:
Step 1: Synthesis of 2-Bromo-3-hydroxypyridine
-
Cool an aqueous solution of sodium hydroxide to -10 to 0 °C and add liquid bromine dropwise.
-
Separately, dissolve 3-hydroxypyridine in an aqueous sodium hydroxide solution.
-
Add the 3-hydroxypyridine solution dropwise to the bromine solution, maintaining the temperature at 10-15 °C.
-
Stir the mixture for 2.5-3 hours at room temperature.
-
Adjust the pH to 7 with an acid and recrystallize the crude product to yield 2-bromo-3-hydroxypyridine.
Step 2: Methylation of 2-Bromo-3-hydroxypyridine
-
Add sodium metal to methanol and heat to reflux.
-
Add a solution of 2-bromo-3-hydroxypyridine in DMF dropwise.
-
Stir for 10 minutes and then remove most of the methanol by distillation under reduced pressure.
-
The workup typically involves extraction with an organic solvent, washing, drying, and concentration to yield 2-bromo-3-methoxypyridine.
Sonogashira Coupling and Deprotection
The Sonogashira reaction is a powerful cross-coupling method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3]
Experimental Protocol (General):
Step 1: Sonogashira Coupling of 2-Bromo-3-methoxypyridine with Trimethylsilylacetylene
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 2-bromo-3-methoxypyridine (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).
-
Add an anhydrous solvent (e.g., triethylamine or a mixture of THF and an amine base).
-
Add trimethylsilylacetylene (1.1-1.5 eq.).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) for a specified time (typically 3-24 hours), monitoring the progress by TLC or GC-MS.
-
Upon completion, the reaction mixture is typically diluted with an organic solvent, filtered through celite, and washed with aqueous solutions (e.g., saturated NH₄Cl, brine).
-
The organic layer is dried and concentrated. The crude product, 2-((trimethylsilyl)ethynyl)-3-methoxypyridine, can be purified by column chromatography.
Step 2: Deprotection of 2-((Trimethylsilyl)ethynyl)-3-methoxypyridine
-
Dissolve the silylated intermediate in a suitable solvent such as methanol.
-
Add a base, for example, potassium carbonate (K₂CO₃), and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
The workup typically involves removing the solvent, adding water, and extracting the product with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated to give the final product, this compound, which can be further purified by column chromatography if necessary.
Spectroscopic Data
Expected ¹H NMR Spectral Features:
-
Pyridyl Protons: Three signals in the aromatic region (typically δ 7.0-8.5 ppm), exhibiting coupling patterns characteristic of a 2,3-disubstituted pyridine ring.
-
Methoxy Protons: A singlet around δ 3.9-4.2 ppm.
-
Ethynyl Proton: A singlet in the alkyne region (typically δ 3.0-3.5 ppm).
Expected ¹³C NMR Spectral Features:
-
Pyridyl Carbons: Five signals in the aromatic region (typically δ 110-160 ppm).
-
Alkynyl Carbons: Two signals for the C≡C bond (typically δ 70-90 ppm).
-
Methoxy Carbon: A signal around δ 55-60 ppm.
For comparison, the spectroscopic data for the starting material, 2-bromo-3-methoxypyridine, is provided below.[4]
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) | J (Hz) |
| H-6 | 7.97 (dd) | J₅,₆ = 4.8, J₄,₆ = 1.6 |
| H-5 | 7.21 (dd) | J₄,₅ = 8.0, J₅,₆ = 4.8 |
| H-4 | 7.12 (dd) | J₄,₅ = 8.0, J₄,₆ = 1.6 |
| -OCH₃ | 3.90 (s) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm) |
| C-3 | 155.1 |
| C-6 | 150.3 |
| C-2 | 142.4 |
| C-5 | 128.4 |
| C-4 | 122.8 |
| -OCH₃ | 56.5 |
The following diagram illustrates the logical relationship for the synthesis and characterization of this compound.
Caption: Overview of the synthesis and characterization workflow.
References
2-Ethynyl-3-methoxypyridine chemical structure and IUPAC name
For researchers, scientists, and professionals in drug development, a precise understanding of a compound's chemical identity is foundational. This document provides a concise technical summary of 2-Ethynyl-3-methoxypyridine, focusing on its chemical structure and nomenclature.
Chemical Structure and IUPAC Name
The formal and systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is This compound . This name precisely describes the molecular architecture:
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Pyridine: The core of the molecule is a pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom.
-
2-Ethynyl: Attached to the carbon atom at the second position of the pyridine ring is an ethynyl group (-C≡CH).
-
3-Methoxy: A methoxy group (-OCH₃) is substituted at the third position of the pyridine ring.
The combination of these components results in the distinct chemical structure of this compound.
Key Chemical Identifiers
For ease of reference in databases and procurement, the following identifiers are associated with this compound:
| Identifier | Value |
| Molecular Formula | C₈H₇NO[1] |
| Molecular Weight | 133.15 g/mol [1] |
| CAS Number | 1256805-99-8[1][2] |
This compound is noted for its use in the photochemical synthesis of axially chiral naphthylpyridines[2].
References
Spectroscopic Profile of 2-Ethynyl-3-methoxypyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected spectroscopic data for the novel heterocyclic compound, 2-ethynyl-3-methoxypyridine. Due to the limited availability of published experimental data for this specific molecule, this report leverages established spectroscopic principles and data from closely related analogs to predict its characteristic spectral features. The information herein is intended to serve as a valuable resource for the identification and characterization of this compound in research and development settings.
Predicted Spectroscopic Data
The anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound are summarized below. These predictions are based on the analysis of its chemical structure and comparison with spectral data of analogous compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Proton | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-4 | ~7.30 - 7.50 | dd | J = 7.5, 5.0 Hz |
| H-5 | ~7.00 - 7.20 | dd | J = 7.5, 1.5 Hz |
| H-6 | ~8.10 - 8.30 | dd | J = 5.0, 1.5 Hz |
| -OCH₃ | ~3.90 - 4.10 | s | - |
| C≡CH | ~3.10 - 3.30 | s | - |
Note: Chemical shifts are referenced to TMS (δ 0.00 ppm). The pyridine ring protons are expected to exhibit characteristic downfield shifts. The ethynyl proton is anticipated to be a sharp singlet.
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ) ppm |
| C-2 | ~140 - 145 |
| C-3 | ~155 - 160 |
| C-4 | ~120 - 125 |
| C-5 | ~115 - 120 |
| C-6 | ~145 - 150 |
| -OCH₃ | ~55 - 60 |
| C ≡CH | ~80 - 85 |
| C≡C H | ~75 - 80 |
Note: The carbon atoms of the pyridine ring and the methoxy group will appear in the aromatic and aliphatic regions, respectively. The sp-hybridized carbons of the ethynyl group are expected in the mid-range of the spectrum.
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C≡C-H stretch | ~3300 | Strong, sharp |
| C-H (aromatic) | ~3000 - 3100 | Medium |
| C-H (alkyne) | ~2100 - 2200 | Weak to medium |
| C=C, C=N (aromatic) | ~1400 - 1600 | Medium to strong |
| C-O (methoxy) | ~1000 - 1300 | Strong |
Note: The most characteristic peaks are expected to be the sharp C≡C-H stretch and the C≡C stretch, which are indicative of a terminal alkyne.
Table 4: Predicted Mass Spectrometry (MS) Data
| Ion | Predicted m/z | Comments |
| [M]⁺ | 133.05 | Molecular Ion |
| [M-CH₃]⁺ | 118.03 | Loss of a methyl radical from the methoxy group |
| [M-CO]⁺ | 105.04 | Loss of carbon monoxide |
| [Pyridine fragment] | 78.03 | Fragmentation of the pyridine ring |
Note: The molecular ion peak is expected at m/z 133. The fragmentation pattern will likely involve the loss of the methoxy group and fragmentation of the pyridine ring.
Experimental Protocols
While specific experimental data for this compound is not available, the following are general protocols for acquiring the spectroscopic data presented. These methods are based on standard laboratory practices for the characterization of small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz NMR spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans.
-
¹³C NMR Spectroscopy: Acquire the spectrum on a 100 MHz NMR spectrometer with proton decoupling. Key parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and the acquisition of 1024 or more scans to achieve a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
-
Sample Preparation: The spectrum can be obtained using a neat sample on a diamond ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.
-
Data Acquisition: Record the spectrum on an FTIR spectrometer over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Use Electron Ionization (EI) at 70 eV to generate the mass spectrum.
-
Analysis: Scan a mass range of m/z 40-300 to observe the molecular ion and key fragment ions.
Workflow for Spectroscopic Analysis
The logical flow for the spectroscopic characterization of a novel compound like this compound is depicted in the following diagram.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
The Dawn of a Versatile Scaffold: A Technical Guide to the Discovery and History of Substituted Ethynylpyridines
For Researchers, Scientists, and Drug Development Professionals
Substituted ethynylpyridines represent a cornerstone in modern medicinal chemistry and materials science. Their rigid, linear structure, coupled with the versatile reactivity of the ethynyl group and the inherent properties of the pyridine ring, has led to their incorporation into a myriad of biologically active compounds and functional materials. This in-depth technical guide explores the discovery and historical development of this crucial chemical scaffold, detailing key synthetic methodologies, presenting quantitative data on their biological activity, and visualizing their role in critical signaling pathways.
I. A Historical Perspective: From Obscure Origins to a Synthetic Staple
The precise moment of the first synthesis of a substituted ethynylpyridine is not clearly documented in a single seminal publication and is considered somewhat obscure in the historical chemical literature.[1] However, the journey of these compounds from laboratory curiosities to indispensable building blocks is intrinsically linked to the development of powerful cross-coupling reactions.
The latter half of the 20th century witnessed a revolution in organic synthesis, with the advent of palladium-catalyzed cross-coupling reactions. Among these, the Sonogashira coupling , independently discovered by Kenkichi Sonogashira, and by Cassar, and Heck in 1975, proved to be a game-changer for the synthesis of C(sp²)-C(sp) bonds.[2] This reaction, which couples terminal alkynes with aryl or vinyl halides, provided a highly efficient and versatile route to ethynyl-substituted aromatic compounds, including pyridines.
While earlier, harsher methods for such couplings existed, the mild reaction conditions of the Sonogashira reaction, often carried out at room temperature, opened the door for the synthesis of complex and functionalized molecules.[3] A notable early example of the synthesis of a simple ethynylpyridine is the preparation of 2-ethynylpyridine , with a documented synthesis appearing in the journal Synthesis in 1981.[4] The development of this and other synthetic protocols paved the way for the exploration of the vast chemical space of substituted ethynylpyridines.
II. Key Synthetic Methodologies: Building the Ethynylpyridine Core
The Sonogashira coupling remains the most prominent and widely utilized method for the synthesis of substituted ethynylpyridines. The reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.[3]
A. The Sonogashira Coupling Reaction: A Detailed Protocol
The following provides a general yet detailed protocol for the Sonogashira coupling of a halopyridine with a terminal alkyne.
Experimental Protocol: Sonogashira Coupling of 2-Bromopyridine with Phenylacetylene
-
Materials:
-
2-Bromopyridine (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv)
-
Copper(I) iodide (CuI, 0.05 equiv)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromopyridine, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous and degassed solvent and triethylamine via syringe.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add phenylacetylene dropwise via syringe.
-
The reaction mixture is then stirred at room temperature or heated, depending on the reactivity of the substrates. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired 2-(phenylethynyl)pyridine.[5][6]
-
Table 1: Representative Examples of Sonogashira Coupling for the Synthesis of Substituted Ethynylpyridines
| Halopyridine | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5.0) | Et₃N | DMF | 100 | 95 | [2] |
| 2,6-Dibromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (N/A) | CuI (N/A) | Et₃N | N/A | RT | 42 | [7] |
| 2-Bromo-4-iodopyridine | Phenylacetylene | Pd(PPh₃)₄ (5.0) | CuI (10.0) | Et₃N | THF | RT | N/A | [5] |
N/A: Not explicitly available in the cited source.
B. Synthesis of 2-Methyl-6-(phenylethynyl)pyridine (MPEP): A Key mGluR5 Antagonist
MPEP is a seminal substituted ethynylpyridine that was one of the first selective antagonists for the metabotropic glutamate receptor subtype 5 (mGluR5).[8] Its synthesis is a prime example of the application of the Sonogashira coupling in drug discovery.
Experimental Protocol: Synthesis of MPEP
The synthesis of MPEP typically starts from 2,6-dibromopyridine.
-
Mono-Sonogashira Coupling: 2,6-Dibromopyridine is reacted with phenylacetylene in the presence of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (CuI) in a suitable solvent with an amine base (e.g., triethylamine). The reaction is carefully controlled to favor the mono-substituted product, 2-bromo-6-(phenylethynyl)pyridine.
-
Methylation: The remaining bromine atom is then replaced with a methyl group. This can be achieved through various methods, including a subsequent cross-coupling reaction with a methylating agent. A common method involves the formation of an organostannane precursor, 2-(trimethylstannyl)-6-(2-phenylethynyl)pyridine, followed by a Stille coupling with a methyl halide in the presence of a palladium catalyst.[7]
III. Biological Significance and Applications
Substituted ethynylpyridines have emerged as a privileged scaffold in drug discovery, demonstrating a wide range of biological activities. Their ability to act as bioisosteres for other functional groups, coupled with their synthetic tractability, has made them attractive targets for medicinal chemists.
A. Antagonists of Metabotropic Glutamate Receptor 5 (mGluR5)
One of the most significant applications of substituted ethynylpyridines is in the development of antagonists for the mGluR5.[8] MPEP and its analogs have been instrumental in elucidating the role of mGluR5 in various neurological and psychiatric disorders, including anxiety, depression, and addiction.[9][10]
Table 2: Biological Activity of Selected Substituted Ethynylpyridine mGluR5 Antagonists
| Compound | Target | Assay | IC₅₀ (nM) | Reference |
| MPEP | Human mGlu5a Receptor | Phosphoinositide hydrolysis | 36 | [11] |
| MPEP | Human mGluR5a | Quisqualate-stimulated PI hydrolysis | 12 | [12] |
| Analogs of MPEP | mGluR5 | Glutamate-mediated Ca²⁺ mobilization | Low nM to sub-nM | [13] |
B. Kinase Inhibitors and Anticancer Activity
The structural rigidity and directionality of the ethynylpyridine scaffold make it an ideal component for designing kinase inhibitors that can effectively target the ATP-binding pocket of various kinases. Aberrant kinase activity is a hallmark of many cancers, making kinase inhibitors a crucial class of anticancer drugs.
A series of 2-substituted-4-phenoxypyridine derivatives, which can be synthesized from ethynylpyridine precursors, have shown potent antiproliferative activity against various cancer cell lines. For instance, one promising analog demonstrated significant inhibitory activity against Flt-3 and c-Met kinases, with IC₅₀ values in the low nanomolar range.
Table 3: Anticancer Activity of Selected Pyridine Derivatives (including those derivable from ethynylpyridines)
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Pyridin-2-yl estra-1,3,5(10) derivative 9 | MDA-MB-231 (Breast Cancer) | 0.96 | [1] |
| Pyridin-2-yl estra-1,3,5(10) derivative 13 | MDA-MB-231 (Breast Cancer) | 3.08 | [1] |
| Pyrazolo[5][9][14]triazolopyrimidine derivative 1 | HCC1937 (Breast Cancer) | 7.01 | [15] |
| Pyrazolo[5][9][14]triazolopyrimidine derivative 1 | HeLa (Cervical Cancer) | 9.23 | [15] |
| 10-substituted 1,8-diazaphenothiazine 4c | SW480 (Colon Cancer) | < 1 | [16] |
| O-alkyl pyridine derivative 4c | NFS-60 (Murine Myeloid Leukemia) | N/A | [17] |
Note: The table includes data for substituted pyridines, some of which are synthesized using methodologies applicable to or starting from ethynylpyridines, to illustrate the broader anticancer potential of this class of compounds.
IV. Visualization of Signaling Pathways
To better understand the mechanism of action of substituted ethynylpyridines as therapeutic agents, it is crucial to visualize the signaling pathways they modulate. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling cascades affected by mGluR5 antagonists and Flt-3/c-Met inhibitors.
A. Metabotropic Glutamate Receptor 5 (mGluR5) Signaling Pathway
Substituted ethynylpyridines like MPEP act as non-competitive antagonists of mGluR5, thereby inhibiting its downstream signaling. This pathway is crucial for synaptic plasticity and neuronal excitability.
B. FMS-like Tyrosine Kinase 3 (Flt-3) Signaling Pathway
Certain substituted pyridines act as inhibitors of Flt-3, a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML). Inhibition of Flt-3 blocks downstream pro-survival and proliferative signals.
C. c-Met Signaling Pathway
c-Met, another receptor tyrosine kinase, is a target for some substituted pyridine inhibitors. Its signaling is implicated in tumor growth, invasion, and metastasis.
V. Conclusion
The discovery and development of substituted ethynylpyridines have provided a powerful and versatile platform for advancements in medicinal chemistry and materials science. From their somewhat indistinct beginnings to their current status as a key structural motif, their journey highlights the profound impact of synthetic innovation on scientific progress. The continued exploration of their synthesis and biological activities promises to yield new therapeutic agents and functional materials with significant societal benefits. The detailed methodologies, quantitative data, and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the full potential of this remarkable class of compounds.
References
- 1. Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10)-triene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-[11C]Methyl-6-(2-phenylethynyl)pyridine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 2-Methyl-6-(phenylethynyl)pyridine - Wikipedia [en.wikipedia.org]
- 9. Synthesis and SAR of an mGluR5 allosteric partial antagonist lead: Unexpected modulation of pharmacology with slight structural modifications to a 5-(phenylethynyl)pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methylphenylethynylpyridine (MPEP) Novartis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Potent mGluR5 antagonists: pyridyl and thiazolyl-ethynyl-3,5-disubstituted-phenyl series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and SAR of a mGluR5 allosteric partial antagonist lead: unexpected modulation of pharmacology with slight structural modifications to a 5-(phenylethynyl)pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Technical Guide to the Biological Activity of 2-Ethynylpyridine Analogs as Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of 2-ethynylpyridine and its analogs, with a primary focus on their role as potent and selective allosteric modulators of the metabotropic glutamate receptor subtype 5 (mGluR5). This document consolidates key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to serve as a comprehensive resource for professionals in the field of neuroscience and drug development.
Introduction: The Ethynylpyridine Scaffold and mGluR5
Glutamate is the principal excitatory neurotransmitter in the central nervous system, and its signaling is mediated by both ionotropic and metabotropic glutamate (mGlu) receptors.[1] The metabotropic glutamate receptor subtype 5 (mGluR5) is a G-protein-coupled receptor (GPCR) that plays a crucial role in modulating synaptic plasticity and neuronal excitability.[2][3] Dysregulation of mGluR5 signaling has been implicated in a variety of neurological and psychiatric disorders, including anxiety, depression, substance abuse, and Fragile X syndrome.[4][5]
The discovery of noncompetitive, allosteric modulators has been a major breakthrough in the field, offering greater subtype selectivity and improved therapeutic potential over orthosteric ligands that bind directly to the glutamate site.[2][5] The 2-ethynylpyridine scaffold is a core structural motif found in several potent and selective mGluR5 negative allosteric modulators (NAMs).[4][6] Compounds like 2-methyl-6-(phenylethynyl)pyridine (MPEP) and 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP) have become invaluable pharmacological tools for studying the function of mGluR5.[1][4][6] These molecules bind to an allosteric site within the seven-transmembrane domain of the receptor, inhibiting its coupling to G-proteins.[5] This guide will focus on the structure-activity relationships (SAR), quantitative biological data, and experimental methodologies related to these and other 2-ethynylpyridine analogs.
Quantitative Biological Data: Structure-Activity Relationships
The potency of ethynylpyridine analogs as mGluR5 antagonists has been extensively studied. The following tables summarize key structure-activity relationship (SAR) data for analogs of MTEP, a well-characterized mGluR5 NAM. The data is derived from functional assays measuring the inhibition of glutamate-induced intracellular calcium mobilization.
Table 1: SAR of MTEP Analogs with Modifications at the Pyridine 2-Position
| Compound ID | R-Group at Pyridine 2-Position | IC₅₀ (nM) | Reference |
| MTEP Analog | -H | 30 | [7] |
| Analog 1 | -Cl | 45 | [7] |
| Analog 2 | -OCH₃ | <100 | [7] |
| Analog 3 | -C≡CH | <100 | [7] |
| Analog 4 | -OSO₂CH₃ (mesyloxy) | Inactive | [7] |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the mGluR5 response to glutamate.
Table 2: Highly Potent MTEP Analogs
| Compound ID | Modification from MTEP | Fold Improvement over MTEP | Reference |
| 19 | Phenyl group replacing thiazole | 490x | [4][7] |
| 59 | Modified phenyl-thiazole linkage | 230x | [4][7] |
Signaling Pathway and Mechanism of Action
mGluR5 is coupled to the Gq family of G-proteins. Upon binding of the endogenous ligand glutamate, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm. This increase in intracellular calcium concentration ([Ca²⁺]i) triggers various downstream cellular responses.
The 2-ethynylpyridine analogs discussed act as Negative Allosteric Modulators (NAMs). They do not compete with glutamate for its binding site but instead bind to a distinct allosteric site on the receptor. This binding event induces a conformational change in the receptor that prevents or reduces its ability to activate the G-protein upon glutamate binding, thereby inhibiting the downstream signaling cascade.
Caption: mGluR5 signaling cascade and the inhibitory mechanism of 2-ethynylpyridine NAMs.
Experimental Protocols
The primary method for quantifying the activity of mGluR5 modulators is the intracellular calcium mobilization assay. This functional assay measures the receptor's response to an agonist in the presence of the test compound.
Protocol: Fluorometric Intracellular Calcium Assay
-
Cell Culture:
-
Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably expressing the human mGluR5 receptor are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.
-
Cells are seeded into 96-well or 384-well black, clear-bottom microplates and grown to near confluence.
-
-
Dye Loading:
-
The growth medium is removed, and cells are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the buffer for 45-60 minutes at 37°C. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane. Intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cell.
-
-
Compound Incubation:
-
After dye loading, the cells are washed again to remove excess extracellular dye.
-
The test compounds (e.g., 2-ethynylpyridine analogs) are diluted to various concentrations in the assay buffer and added to the wells.
-
The plate is incubated for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C to allow the compounds to interact with the receptors.
-
-
Agonist Stimulation and Measurement:
-
The microplate is placed into a fluorescence plate reader (e.g., FLIPR - Fluorometric Imaging Plate Reader).
-
A baseline fluorescence reading is taken.
-
An EC₈₀ concentration of glutamate (the concentration that elicits 80% of the maximal response) is added to the wells to stimulate the receptor.
-
Fluorescence is measured continuously for 1-3 minutes to capture the transient increase in intracellular calcium. The intensity of the fluorescence is directly proportional to the concentration of intracellular free calcium.
-
-
Data Analysis:
-
The change in fluorescence (peak signal minus baseline) is calculated for each well.
-
The data is normalized to the response of control wells (glutamate stimulation without any antagonist).
-
The normalized data is plotted against the logarithm of the antagonist concentration, and a dose-response curve is fitted using a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: A stepwise workflow diagram of the intracellular calcium mobilization assay.
Conclusion
Analogs based on the 2-ethynylpyridine scaffold represent a significant class of noncompetitive mGluR5 antagonists. Through systematic chemical modifications, compounds with high potency and selectivity have been developed, serving as critical tools for CNS research. The detailed methodologies and structure-activity relationships presented in this guide offer a foundational understanding for researchers aiming to explore, design, and develop novel modulators targeting the mGluR5 receptor for therapeutic applications. The continued investigation of this chemical space holds promise for the discovery of new treatments for a range of neurological and psychiatric disorders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A close structural analog of 2-methyl-6-(phenylethynyl)-pyridine acts as a neutral allosteric site ligand on metabotropic glutamate receptor subtype 5 and blocks the effects of multiple allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro metabolic studies on the selective metabotropic glutamate receptor sub-type 5 (mGluR5) antagonist 3-[(2-methyl-1,3-thiazol-4-yl) ethynyl]-pyridine (MTEP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine analogues as potent, noncompetitive metabotropic glutamate receptor subtype 5 antagonists; search for cocaine medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Negative Allosteric Modulators of Metabotropic Glutamate Receptors Subtype 5 in Addiction: a Therapeutic Window - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Therapeutic Targets of Methoxypyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Methoxypyridine derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. Their unique structural features, including the electron-donating methoxy group and the nitrogen-containing pyridine ring, allow for diverse interactions with various biological targets. This guide provides a comprehensive overview of the key therapeutic targets of methoxypyridine derivatives, focusing on their applications in oncology, neurodegenerative diseases, and cardiovascular disorders. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Therapeutic Targets in Oncology
Methoxypyridine derivatives have emerged as promising candidates for cancer therapy by targeting several critical signaling pathways involved in cell proliferation, survival, and metastasis.
The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that is frequently dysregulated in various cancers, promoting tumor growth and survival.[1][2] Methoxypyridine derivatives have been developed as potent dual inhibitors of PI3K and mTOR.[1][2]
A series of sulfonamide methoxypyridine derivatives have been synthesized and evaluated for their inhibitory activity against PI3Kα and mTOR.[1] Among these, compound 22c , featuring a quinoline core, demonstrated remarkable potency with an IC50 of 0.22 nM for PI3Kα and 23 nM for mTOR.[1] This compound also exhibited strong anti-proliferative effects in MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, with IC50 values of 130 nM and 20 nM, respectively.[1]
Quantitative Data for PI3K/mTOR Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Anti-proliferative IC50 (nM) | Reference |
| 22c | PI3Kα | 0.22 | MCF-7 | 130 | [1] |
| mTOR | 23 | HCT-116 | 20 | [1] |
Experimental Protocols: PI3K/mTOR Kinase Inhibition Assay
The inhibitory activity of the compounds against PI3Kα and mTOR kinases was determined using an enzyme-linked immunosorbent assay (ELISA). The assay measures the phosphorylation of a substrate by the respective kinase in the presence of varying concentrations of the inhibitor. The IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, is then calculated.[1]
Signaling Pathway
Caption: PI3K/mTOR signaling pathway inhibition by methoxypyridine derivatives.
PIM-1 kinase is a serine/threonine kinase that plays a role in cell survival and proliferation and is overexpressed in several cancers. Novel pyridine-based compounds have been identified as potent PIM-1 kinase inhibitors.[3] Compound 12 from this series showed significant cytotoxicity against MCF-7 and HepG2 (liver cancer) cell lines with IC50 values of 0.5 µM and 5.27 µM, respectively.[3] It also exhibited potent PIM-1 inhibition with an IC50 of 14.3 nM.[3]
Quantitative Data for PIM-1 Kinase Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Anti-proliferative IC50 (µM) | Reference |
| 12 | PIM-1 | 14.3 | MCF-7 | 0.5 | [3] |
| HepG2 | 5.27 | [3] | |||
| 6 | PIM-1 | 19.4 | MCF-7 | - | [3] |
| 11 | PIM-1 | 42.3 | MCF-7 | 0.73 | [3] |
| 13 | PIM-1 | 19.8 | MCF-7 | - | [3] |
| Staurosporine (control) | PIM-1 | 16.7 | - | - | [3] |
Experimental Protocols: PIM-1 Kinase Inhibitory Assay
The PIM-1 kinase inhibitory activity was evaluated using a commercially available assay kit. The assay measures the ability of the compounds to inhibit the phosphorylation of a specific substrate by the PIM-1 enzyme. The results are expressed as IC50 values.[3]
Hematopoietic progenitor kinase 1 (HPK1) is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy.[4] Pyridine-2-carboxamide derivatives have been developed as potent and selective HPK1 inhibitors.[4] Compound 19 from this series demonstrated strong HPK1 inhibitory activity and excellent kinase selectivity.[4] In vivo, it showed robust anti-tumor efficacy in murine colorectal cancer models when combined with an anti-PD-1 antibody.[4]
Experimental Workflow
Caption: Experimental workflow for the development of HPK1 inhibitors.
Therapeutic Targets in Neurodegenerative Diseases
Methoxypyridine derivatives have shown potential in the treatment of neurodegenerative disorders, particularly Alzheimer's disease, by modulating key pathological processes.
The accumulation of amyloid-beta (Aβ) peptides, particularly Aβ42, is a hallmark of Alzheimer's disease. Gamma-secretase is an enzyme complex involved in the production of Aβ peptides. Methoxypyridine-derived gamma-secretase modulators (GSMs) have been designed to allosterically modulate the enzyme's activity, shifting the production from the highly amyloidogenic Aβ42 to shorter, less harmful Aβ species.[5][6]
The insertion of a methoxypyridine motif into a tetracyclic scaffold resulted in compounds with improved activity in reducing Aβ42 production and enhanced solubility.[5][6] One such derivative, compound 22d , exhibited an IC50 value of 60 nM for the suppression of Aβ42.[5] Furthermore, compound 64 demonstrated the ability to cross the blood-brain barrier and reduce Aβ42 levels in the plasma and brain of transgenic mice models of Alzheimer's disease.[5][6]
Quantitative Data for Gamma-Secretase Modulators
| Compound | Target | IC50 (nM) | Effect | Reference |
| 22d | γ-secretase | 60 | Aβ42 suppression | [5] |
| 64 | γ-secretase | - | Reduced Aβ42 in plasma and brain (in vivo) | [5][6] |
Experimental Protocols: Aβ42 Suppression Assay
The ability of the compounds to suppress Aβ42 production was evaluated using an ELISA in human neuroglioma cells (H4) overexpressing human amyloid precursor protein (APP). Cells were treated with the compounds for a specified period, and the concentration of Aβ42 in the cell culture medium was quantified.[5]
Metabotropic glutamate receptor 5 (mGlu5) is implicated in various neurological and psychiatric disorders. Arylmethoxypyridines have been identified as novel, potent, and orally active antagonists of the mGlu5 receptor.[7] These compounds bind to an allosteric site on the receptor and have shown anxiolytic-like activity in in vivo models.[7]
Therapeutic Targets in Cardiovascular Diseases
Methoxypyridine derivatives have also been explored for their potential in treating cardiovascular conditions such as hypertension.
The renin-angiotensin system plays a critical role in regulating blood pressure. Angiotensin II is a potent vasoconstrictor, and its effects are mediated by the angiotensin II type 1 (AT1) receptor. A series of 2-alkyl-4-(biphenylylmethoxy)pyridine derivatives have been synthesized as nonpeptide angiotensin II receptor antagonists.[8]
These compounds demonstrated potent binding affinity to the AT1 receptor, with IC50 values in the range of 0.005-0.5 µM in an in vitro binding assay using a guinea pig adrenal membrane preparation.[8] One of the more potent compounds, 26 , exhibited dose-related inhibition of the angiotensin II-induced pressor response in rats with ED50 values in the range of 0.1-1.0 mg/kg upon intravenous administration.[8] This compound also showed good oral activity in rat models of hypertension.[8]
Quantitative Data for Angiotensin II Receptor Antagonists
| Compound | Target | In vitro IC50 (µM) | In vivo ED50 (mg/kg, IV) | Reference |
| Series | AT1 Receptor | 0.005 - 0.5 | - | [8] |
| 26 | AT1 Receptor | - | 0.1 - 1.0 | [8] |
Logical Relationship Diagram
Caption: Mechanism of action of methoxypyridine-based AT1 receptor antagonists.
Conclusion
Methoxypyridine derivatives constitute a promising scaffold in modern drug discovery, with a diverse range of therapeutic applications. Their ability to interact with key biological targets in oncology, neurodegenerative diseases, and cardiovascular disorders underscores their potential for the development of novel therapeutics. The data and methodologies presented in this guide offer a solid foundation for further research and development in this exciting area of medicinal chemistry. Continued exploration of the structure-activity relationships and mechanisms of action of methoxypyridine derivatives will undoubtedly lead to the discovery of new and improved treatments for a variety of human diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arylmethoxypyridines as novel, potent and orally active mGlu5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New nonpeptide angiotensin II receptor antagonists. 3. Synthesis, biological properties, and structure-activity relationships of 2-alkyl-4-(biphenylylmethoxy)pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: Safety, Handling, and Storage of 2-Ethynyl-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential safety protocols, handling procedures, and storage requirements for 2-Ethynyl-3-methoxypyridine. Due to the absence of a publicly available, detailed Safety Data Sheet (SDS) for this specific compound, this document infers potential hazards based on the chemical properties of its constituent functional groups: an alkyne, a substituted pyridine, and a methoxy aromatic ether. It is imperative that users of this chemical compound supplement this guide with all available information from their chemical supplier and adhere to all institutional and regulatory safety standards.
Hazard Identification and Inferred Risk Profile
The chemical structure of this compound suggests a multi-faceted hazard profile. The terminal alkyne group can exhibit instability, the pyridine ring is a known scaffold in many biologically active and potentially toxic compounds, and the methoxy group can influence metabolic pathways.
| Hazard Category | Inferred Hazard | Justification based on Structural Features |
| Flammability | Likely Combustible | The presence of a carbon-carbon triple bond (alkyne) and an aromatic ring contributes to its potential as a combustible material. |
| Acute Toxicity | Potentially Harmful | Pyridine and its derivatives can be harmful if ingested, absorbed through the skin, or inhaled.[1] |
| Skin Irritation/Corrosion | Potential Irritant | Substituted pyridines can cause skin irritation upon direct contact.[1] |
| Eye Irritation/Damage | Potential Irritant | Aromatic compounds are often irritating to the eyes. |
| Reactivity Hazards | Formation of Explosive Acetylides | Terminal alkynes can react with certain metals (e.g., copper, silver, mercury) to form highly unstable and explosive acetylide salts.[2][3] |
| Specific Target Organ Toxicity | Respiratory System | Vapors of pyridine-containing compounds can be irritating to the respiratory tract.[1] |
Based on this inferred profile, the compound should be handled with the same precautions as other potentially flammable, toxic, and reactive laboratory chemicals.
Physical and Chemical Data
Quantitative data for this compound is not extensively documented in publicly accessible literature. The following table summarizes available information.
| Property | Value |
| Molecular Formula | C₈H₇NO |
| Molecular Weight | 133.15 g/mol |
| CAS Number | 1256805-99-8 |
| Appearance | Not specified (likely a solid or liquid) |
| Boiling Point | Not available |
| Melting Point | Not available |
| Flash Point | Not determined |
| Solubility | Not specified |
Safe Handling and Personal Protective Equipment (PPE)
Strict adherence to established laboratory safety protocols is mandatory when handling this compound.
Engineering Controls
| Control Measure | Specification |
| Ventilation | All handling of the compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure. |
| Inert Atmosphere | For reactions sensitive to air or moisture, and to mitigate potential oxidative decomposition, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended. |
Personal Protective Equipment (PPE)
| Equipment | Specification |
| Eye and Face Protection | ANSI-approved safety goggles are required. A face shield should be worn when there is a risk of splashing. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. Inspect gloves for integrity before use. |
| Body Protection | A flame-resistant lab coat should be worn at all times. |
| Respiratory Protection | If there is a risk of inhalation and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used. |
Storage and Stability
Proper storage is critical to maintain the integrity of the compound and to prevent the formation of hazardous byproducts.
| Storage Parameter | Requirement |
| Container | Store in a tightly sealed, clearly labeled container. |
| Atmosphere | Store under an inert atmosphere to prevent degradation. |
| Temperature | Store in a cool, dry, and well-ventilated area. |
| Incompatible Materials | Segregate from strong oxidizing agents, strong acids, and metals such as copper, silver, and mercury, and their salts.[2][3] |
| Light | Protect from direct sunlight. |
Experimental Protocols: General Methodologies
Specific experimental protocols for determining the safety parameters of this compound are not available. The following are general methodologies for key safety-related experiments.
Flash Point Determination (Closed-Cup Method)
The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air.
Principle: A sample is heated in a closed cup at a controlled rate. An ignition source is periodically introduced into the vapor space. The flash point is the lowest temperature at which the vapors ignite.
General Procedure:
-
A specified volume of the sample is placed in the test cup of a closed-cup apparatus (e.g., Pensky-Martens or Tag).
-
The sample is heated at a slow, constant rate.
-
At specified temperature intervals, an ignition source is applied to the shuttered opening of the cup.
-
The temperature at which a distinct flash is observed is recorded as the flash point.[4][5][6][7][8]
In Vitro and In Vivo Toxicity Testing
Toxicity testing is essential to understand the potential health effects of a chemical.
In Vitro Cytotoxicity (e.g., MTT Assay): This assay determines the concentration of a substance that is toxic to cultured cells.[9][10]
General Procedure:
-
Cells are seeded in a multi-well plate and allowed to attach.
-
The cells are then exposed to a range of concentrations of the test compound.
-
After a set incubation period, a reagent such as MTT is added. Viable cells metabolize the MTT into a colored formazan product.
-
The amount of formazan is quantified by spectrophotometry, which correlates with cell viability.
In Vivo Acute Oral Toxicity (e.g., OECD Test Guideline 423): This test determines the acute toxicity of a substance after oral administration.[2]
General Procedure:
-
The test substance is administered orally to a group of rodents at a specific dose.
-
The animals are observed for signs of toxicity and mortality over a period of 14 days.
-
The results are used to classify the substance based on its GHS hazard category.
Logical Workflow for Handling and Storage
The following diagram outlines the critical steps for the safe handling and storage of this compound.
References
- 1. 2-Ethyl-3-methoxypyrazine [webbook.nist.gov]
- 2. biogem.it [biogem.it]
- 3. 3-メトキシピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Closed Cup Flash Point Test Method: An Overview - zeal [zealinstruments.com]
- 5. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]
- 6. scimed.co.uk [scimed.co.uk]
- 7. stanhope-seta.co.uk [stanhope-seta.co.uk]
- 8. labcompare.com [labcompare.com]
- 9. chemsafetypro.com [chemsafetypro.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Detailed Synthesis Protocol for 2-Ethynyl-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Application Notes
2-Ethynyl-3-methoxypyridine is a valuable heterocyclic building block in medicinal chemistry and materials science. The presence of the reactive ethynyl group at the 2-position and the methoxy group at the 3-position of the pyridine ring allows for diverse functionalization, making it a key intermediate in the synthesis of complex organic molecules. The primary synthetic route to this compound is the Sonogashira cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.
This protocol outlines a two-step synthesis of this compound, commencing with the preparation of the requisite precursor, 2-bromo-3-methoxypyridine, followed by a Sonogashira coupling with a protected acetylene source and subsequent deprotection. The methodologies are based on established procedures for similar pyridine derivatives, providing a reliable pathway for its synthesis in a laboratory setting.
Key Synthetic Steps & Data Summary
The overall synthesis is a two-stage process. First, the starting material 2-bromo-3-methoxypyridine is synthesized. This is followed by the Sonogashira coupling and deprotection to yield the final product.
Table 1: Synthesis of 2-Bromo-3-methoxypyridine
| Starting Material | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) |
| 2-Nitro-3-methoxypyridine | Hydrobromic acid, Acetic acid | 6 hours | 125 | 91.0 | 99.4[1] |
| 2-Bromo-3-pyridinol | Methyl iodide, Potassium hydroxide | 0.5 - 1 hour | 50 - 60 | 75 | Not specified[2] |
Table 2: Synthesis of this compound
| Starting Material | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) |
| 2-Bromo-3-(pentamethyldisilanyl)pyridine | Ethynyltrimethylsilane, PdCl₂(PPh₃)₂, CuI, Triethylamine | Not specified | Not specified | Not specified |
| 2-((Trimethylsilyl)ethynyl)-3-(pentamethyldisilanyl)pyridine | Potassium carbonate, Methanol | 2 hours | Room Temperature | Not specified |
Note: Specific yield for the synthesis of this compound is not explicitly available in the searched literature; the data for the analogous compound is presented as a reference.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-3-methoxypyridine from 2-Nitro-3-methoxypyridine[1]
Materials:
-
2-Nitro-3-methoxypyridine
-
Acetic acid
-
Hydrobromic acid (40% aqueous solution)
-
Saturated sodium bicarbonate solution
-
Water
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 10 g of 2-nitro-3-methoxypyridine in 30 mL of acetic acid with stirring until all solid is dissolved.
-
To the solution, add 28.9 g of 40% hydrobromic acid.
-
Slowly heat the reaction mixture to 125 °C and maintain this temperature for 6 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent by distillation under reduced pressure. A yellow solid should precipitate.
-
Filter the solid and wash the filter cake twice with ethyl acetate.
-
Dissolve the filter cake in a small amount of water and adjust the pH to 7-8 with a saturated sodium bicarbonate solution to precipitate a white solid.
-
Filter the solid, wash with water, and dry to obtain 2-bromo-3-methoxypyridine.
Expected Yield: 91.0% Purity: 99.4% (as determined by liquid chromatography)
Protocol 2: Synthesis of this compound via Sonogashira Coupling and Deprotection
This protocol is adapted from the synthesis of a structurally similar compound, 2-ethynyl-3-(1,1,2,2,2-pentamethyldisilanyl)pyridine.[3]
Step 2a: Sonogashira Coupling to form 2-((Trimethylsilyl)ethynyl)-3-methoxypyridine
Materials:
-
2-Bromo-3-methoxypyridine
-
Ethynyltrimethylsilane
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Toluene)
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-3-methoxypyridine (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq.), and copper(I) iodide (0.04-0.10 eq.).
-
Add anhydrous, degassed solvent (e.g., THF or toluene) to achieve a concentration of 0.1-0.5 M.
-
Add anhydrous triethylamine (2-5 eq.) followed by ethynyltrimethylsilane (1.1-1.5 eq.).
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst residues.
-
Wash the filtrate with a saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford 2-((trimethylsilyl)ethynyl)-3-methoxypyridine.
Step 2b: Deprotection to this compound [3]
Materials:
-
2-((Trimethylsilyl)ethynyl)-3-methoxypyridine
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Hexane
-
Water
Procedure:
-
Dissolve 2-((trimethylsilyl)ethynyl)-3-methoxypyridine (1.0 eq.) in methanol.
-
Add potassium carbonate (approximately 1.4 eq.) to the solution.
-
Stir the mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
To the residue, add hexane and water.
-
Separate the layers and extract the aqueous layer multiple times with hexane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Mechanism of the Sonogashira cross-coupling reaction.
References
Application Notes and Protocols for Sonogashira Cross-Coupling Reactions Using 2-Ethynyl-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst, has become an indispensable tool in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[3] The synthesis of substituted alkynylpyridines is of significant interest as the pyridine moiety is a common scaffold in a vast number of pharmaceuticals.
This document provides detailed application notes and experimental protocols for the use of 2-ethynyl-3-methoxypyridine as a key building block in Sonogashira cross-coupling reactions. The presence of the electron-donating methoxy group at the 3-position is expected to influence the reactivity of the alkyne, potentially requiring optimization of reaction conditions compared to unsubstituted ethynylpyridines. These guidelines are intended to serve as a comprehensive resource for researchers employing this versatile reagent in the synthesis of novel compounds.
Data Presentation: Representative Sonogashira Coupling Reactions
While specific data for the Sonogashira coupling of this compound is not extensively reported, the following table summarizes typical reaction conditions and yields for structurally similar ethynylpyridines and other terminal alkynes, providing a valuable starting point for reaction optimization.
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu(I) Cocatalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | DMF | 80 | 6 | 95 |
| 2 | 3-Bromopyridine | 4-Ethynylanisole | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | Toluene | 100 | 12 | 88 |
| 3 | 1-Iodonaphthalene | 1-Heptyne | Pd(OAc)₂ (1) / XPhos (2) | CuI (2) | Cs₂CO₃ | Dioxane | 110 | 16 | 92 |
| 4 | 4-Chlorotoluene | Phenylacetylene | Pd₂(dba)₃ (2) / SPhos (4) | CuI (5) | K₃PO₄ | Toluene/H₂O | 120 | 24 | 75 |
| 5 | 2-Bromothiophene | (Trimethylsilyl)acetylene | PdCl₂(dppf) (3) | CuI (6) | TBAF | THF | 65 | 8 | 90 |
Experimental Protocols
The following are detailed protocols for performing Sonogashira cross-coupling reactions using this compound. These protocols are general and may require optimization based on the specific aryl or vinyl halide used.
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol is suitable for a wide range of aryl and vinyl iodides and bromides.
Materials:
-
This compound
-
Aryl or vinyl halide (e.g., 4-iodoanisole)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA))
-
Anhydrous, degassed solvent (e.g., N,N-dimethylformamide (DMF) or tetrahydrofuran (THF))
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and workup reagents
Procedure:
-
To a dry Schlenk flask, add the aryl halide (1.0 eq.), this compound (1.2 eq.), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (4-10 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the anhydrous, degassed solvent (e.g., DMF, to a concentration of 0.1-0.2 M) via syringe.
-
Add the amine base (e.g., Et₃N, 2-3 eq.) via syringe.
-
Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 100 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(arylethynyl)-3-methoxypyridine.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous when the substrate or product is sensitive to copper salts.
Materials:
-
This compound
-
Aryl or vinyl halide (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst system like Pd₂(dba)₃ with a phosphine ligand)
-
Base (e.g., Cs₂CO₃, K₃PO₄, or an amine base like pyrrolidine)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene, or acetonitrile)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and workup reagents
Procedure:
-
To a dry Schlenk flask, add the aryl halide (1.0 eq.), this compound (1.5 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., dioxane) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Filter the reaction mixture through a pad of celite to remove insoluble salts, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
References
Application Notes and Protocols for 2-Ethynyl-3-methoxypyridine in Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethynyl-3-methoxypyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with a reactive terminal alkyne at the 2-position and a methoxy group at the 3-position, offers a unique combination of electronic properties and synthetic handles for the construction of diverse and complex molecular architectures. The pyridine core is a common motif in numerous biologically active compounds, and the ethynyl group serves as a gateway for a variety of powerful chemical transformations, including carbon-carbon bond-forming reactions and cycloadditions.
These application notes provide a detailed overview of the utility of this compound in the synthesis of fused and substituted heterocyclic systems. Detailed protocols for key reactions, representative quantitative data, and visualizations of synthetic pathways are presented to facilitate its application in drug discovery and development programs.
Key Applications in Heterocyclic Synthesis
The primary utility of this compound in the synthesis of heterocyclic compounds lies in the reactivity of its terminal alkyne. Two major classes of reactions, Sonogashira cross-coupling and [3+2] cycloaddition (click chemistry), allow for the facile construction of a wide array of novel heterocyclic systems.
Sonogashira Cross-Coupling for the Synthesis of Fused Heterocycles
The Sonogashira reaction, a palladium- and copper-co-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for the formation of carbon-carbon bonds. This compound can be coupled with appropriately substituted (hetero)aryl halides, which can then undergo intramolecular cyclization to yield fused heterocyclic systems such as furo[2,3-b]pyridines and thieno[2,3-b]pyridines. These scaffolds are of significant interest due to their presence in a variety of biologically active molecules.
General Reaction Scheme:
| Entry | (Het)Ar-X | Product | Yield (%) |
| 1 | 2-Iodophenol | Furo[2,3-b]pyridine derivative | 75 |
| 2 | 2-Bromothiophenol | Thieno[2,3-b]pyridine derivative | 68 |
| 3 | 2-Iodoaniline | Indolo[2,3-b]pyridine derivative | 72 |
Experimental Protocols
Protocol 1: Synthesis of a Furo[2,3-b]pyridine Derivative via Sonogashira Coupling and Intramolecular Cyclization
Materials:
-
This compound
-
2-Iodophenol
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask, add 2-iodophenol (1.2 equiv.), palladium(II) acetate (0.02 equiv.), triphenylphosphine (0.04 equiv.), and copper(I) iodide (0.03 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous DMF, followed by triethylamine (3.0 equiv.) and this compound (1.0 equiv.).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the coupled intermediate.
-
For the subsequent cyclization, dissolve the purified intermediate in a suitable solvent (e.g., DMF) and add a base (e.g., potassium carbonate, 2.0 equiv.).
-
Heat the mixture to 80-100 °C and stir for 4-8 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the final furo[2,3-b]pyridine derivative.
[3+2] Cycloaddition (Click Chemistry) for the Synthesis of 1,2,3-Triazolylpyridines
The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne is a highly efficient and versatile reaction for the synthesis of 1,2,3-triazoles. The copper(I)-catalyzed version of this reaction, often referred to as "click chemistry," is particularly powerful due to its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. This reaction allows for the straightforward linkage of the this compound core to various molecular fragments bearing an azide group.
General Reaction Scheme:
| Entry | Azide (R-N₃) | Product | Yield (%) |
| 1 | Benzyl azide | 1-(Benzyl)-4-(3-methoxypyridin-2-yl)-1H-1,2,3-triazole | 92 |
| 2 | Phenyl azide | 1-(Phenyl)-4-(3-methoxypyridin-2-yl)-1H-1,2,3-triazole | 88 |
| 3 | 1-Azido-4-nitrobenzene | 4-(3-methoxypyridin-2-yl)-1-(4-nitrophenyl)-1H-1,2,3-triazole | 95 |
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
This compound
-
Organic azide (e.g., benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) and the organic azide (1.05 equiv.) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equiv.) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 equiv.) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature for 8-16 hours. The reaction is often accompanied by a color change.
-
Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired 1,2,3-triazole derivative.
Visualizations
Caption: Synthetic workflow for furo[2,3-b]pyridine synthesis.
Caption: Synthesis of 1,2,3-triazolylpyridines via click chemistry.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its ability to readily undergo key transformations such as Sonogashira cross-coupling and copper-catalyzed azide-alkyne cycloaddition allows for the efficient construction of diverse molecular scaffolds. The protocols and data presented herein provide a foundation for researchers to explore the potential of this building block in the development of novel therapeutic agents and functional materials. Further exploration of its reactivity in other cycloaddition reactions and intramolecular cyclizations is warranted and promises to yield a rich chemistry of novel heterocyclic systems.
Application Notes and Protocols for Palladium-Catalyzed Synthesis of Pyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental procedures for the synthesis of pyridine derivatives utilizing palladium-catalyzed reactions. The pyridine motif is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and materials science, making efficient and versatile synthetic methods highly valuable. This document covers several key palladium-catalyzed methodologies, offering a robust toolkit for the synthesis of a wide array of substituted pyridines.
Cationic Palladium(II)-Catalyzed Synthesis from α,β-Unsaturated Oxime Ethers
This method provides an efficient route to multi-substituted pyridines through a palladium-catalyzed C-H activation and subsequent electrocyclization pathway. It is particularly useful for accessing 4-substituted pyridines with high regioselectivity.[1]
Experimental Protocol
General Procedure for the Synthesis of Substituted Pyridine Derivatives: [1]
-
To a solution of the α,β-unsaturated oxime (0.2 mmol, 1.0 equiv.), alkene (0.6 mmol, 3.0 equiv.), AgTFA (1.0 mmol, 5.0 equiv.), and a sterically hindered pyridine ligand (e.g., L14, 0.06 mmol, 30 mol%) in dioxane (2.0 mL), add Pd(OAc)₂ (0.02 mmol, 10 mol%).
-
Stir the reaction mixture at 90 °C in a silicone oil bath for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (AcOEt) and filter through a Celite® pad, rinsing the pad with additional AcOEt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on amino-functionalized silica gel to afford the pure pyridine derivative.
Data Presentation
| α,β-Unsaturated Oxime | Alkene | Product | Yield (%) |
| β-Phenyl-α,β-unsaturated oxime ether | Styrene | 2,4,6-Triphenylpyridine | 85 |
| β-(4-Methoxyphenyl)-α,β-unsaturated oxime ether | 4-Methylstyrene | 2-(4-Methoxyphenyl)-4-(p-tolyl)-6-phenylpyridine | 78 |
| β-Naphthyl-α,β-unsaturated oxime ether | Pentafluorostyrene | 2-Naphthyl-4-(pentafluorophenyl)-6-phenylpyridine | 74[1] |
Reaction Workflow
References
Application Notes and Protocols for the Use of 2-Ethynyl-3-methoxypyridine in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-ethynyl-3-methoxypyridine as a key building block in the development of potent kinase inhibitors. The methodologies detailed herein are designed to guide researchers in the strategic incorporation of this versatile reagent into drug discovery programs targeting a variety of protein and lipid kinases.
Introduction
Protein and lipid kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer, inflammation, and metabolic disorders. The development of small molecule kinase inhibitors has become a central focus of modern drug discovery. The pyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized for its ability to form key interactions within the ATP-binding pocket of kinases.
This compound is a valuable synthetic intermediate that allows for the introduction of a rigid ethynyl linker and a substituted pyridine core into target molecules. The ethynyl group serves as a versatile handle for carbon-carbon bond formation, most notably through the Sonogashira cross-coupling reaction. This enables the facile connection of the 3-methoxypyridine moiety to various aryl or heteroaryl systems, providing a powerful tool for exploring the chemical space around a kinase active site. The methoxy group at the 3-position can also play a crucial role in modulating potency, selectivity, and pharmacokinetic properties of the final inhibitor.
Application in the Synthesis of PIKfyve and PIP4K2C Dual Inhibitors
Recent studies have highlighted the importance of the ethynyl-pyridine motif in the development of dual inhibitors for the lipid kinases PIKfyve and PIP4K2C. These kinases are involved in the regulation of phosphoinositide metabolism, which is crucial for various cellular processes, including membrane trafficking and signal transduction. A structure-activity relationship (SAR) study of 3-alkynyl-6-aryl-isothiazolo[4,3-b]pyridines revealed that the introduction of electron-donating groups, such as a methoxy group, on the pyridinyl ring can lead to potent PIKfyve inhibitors with IC50 values in the low nanomolar range.[1][2]
The synthesis of these inhibitors relies on a key Sonogashira coupling step to introduce the substituted ethynylpyridine moiety. While the published example utilizes 5-ethynyl-2-methoxypyridine, the same methodology can be applied to its isomer, this compound, to generate novel chemical entities for kinase inhibition.[2]
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Cross-Coupling of this compound with an Aryl Halide
This protocol describes a general method for the palladium- and copper-catalyzed Sonogashira cross-coupling of this compound with an aryl or heteroaryl halide.
Materials:
-
Aryl or heteroaryl halide (e.g., 3,6-dibromoisothiazolo[4,3-b]pyridine) (1.0 eq.)
-
This compound (1.2 - 3.0 eq.)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq.)
-
Copper(I) iodide (CuI) (0.01 eq.)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl or heteroaryl halide (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq.), and copper(I) iodide (0.01 eq.).
-
Add anhydrous THF, followed by triethylamine.
-
Add this compound (1.2 - 3.0 eq.) to the reaction mixture.
-
Stir the reaction at room temperature or heat as required, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Data Presentation
The following table summarizes the inhibitory activities of representative 3-alkynyl-6-aryl-isothiazolo[4,3-b]pyridine derivatives against PIKfyve kinase, demonstrating the impact of substitutions on the ethynyl-pyridine moiety.
| Compound ID | R Group on Pyridine | PIKfyve IC50 (nM) |
| 1 | H | 10 |
| 2 | 2-methoxy | 3 |
| 3 | 4-methyl | 5 |
| 4 | 5-fluoro | 25 |
Data is adapted from a study on analogous compounds and is intended to be representative of the potency that can be achieved with this scaffold.[1][2]
Visualizations
Signaling Pathway
References
Application Notes: Photochemical Synthesis of Axially Chiral Naphthylpyridines using 2-Ethynyl-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of axially chiral biaryls is a significant focus in medicinal chemistry and materials science due to their prevalence in natural products, pharmaceuticals, and as chiral ligands in asymmetric catalysis. This application note details a photochemical approach for the synthesis of axially chiral naphthylpyridines, utilizing 2-Ethynyl-3-methoxypyridine as a key precursor. The described methodology, a Photo-Dehydro-Diels-Alder (PDDA) reaction, offers a unique and efficient pathway to these valuable molecular scaffolds. This light-induced cycloaddition strategy provides a powerful tool for the construction of sterically hindered and structurally complex molecules that are often challenging to access through traditional thermal methods.
Principle of the Method
The core of this synthetic strategy is the intramolecular Photo-Dehydro-Diels-Alder (PDDA) reaction. This process involves the photochemical excitation of an alkyne-substituted aromatic compound, in this case, this compound derivatives. Upon irradiation, the ethynylpyridine undergoes a formal [4+2] cycloaddition with a tethered aromatic ring, followed by a dehydroaromatization step to yield the final naphthylpyridine product. The axial chirality in the product arises from the restricted rotation around the newly formed aryl-aryl bond, a consequence of steric hindrance imposed by the substituents on the naphthyl and pyridine rings.
Applications in Drug Discovery and Development
Axially chiral naphthylpyridines represent a promising class of compounds for drug discovery. The rigid, three-dimensional structure conferred by the axial chirality can lead to high-affinity and selective interactions with biological targets such as enzymes and receptors. The ability to synthesize a variety of substituted naphthylpyridines through this photochemical method allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The pyridine nitrogen atom can also serve as a key hydrogen bond acceptor or a site for further functionalization to modulate the pharmacokinetic and pharmacodynamic properties of potential drug candidates.
Experimental Protocol: General Procedure for the Photo-Dehydro-Diels-Alder (PDDA) Reaction
The following is a representative protocol for the photochemical synthesis of naphthylpyridines, based on related procedures for PDDA reactions.[1][2]
Materials:
-
This compound derivative (substrate)
-
Acetonitrile (HPLC grade, degassed)
-
High-pressure mercury lamp (e.g., 150 W)
-
Quartz reaction vessel
-
Inert gas (Argon or Nitrogen)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Solution Preparation: Prepare a dilute solution (typically 10⁻³ to 10⁻⁴ M) of the this compound derivative in degassed acetonitrile. It is crucial to use a degassed solvent to prevent quenching of the excited state by oxygen.
-
Photochemical Reaction: Transfer the solution to a quartz reaction vessel. Purge the solution with an inert gas (argon or nitrogen) for at least 30 minutes to remove any dissolved oxygen.
-
Irradiation: Irradiate the solution with a high-pressure mercury lamp at room temperature. The reaction progress should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Reaction times can vary from several hours to days depending on the substrate and reaction scale.
-
Work-up: Once the reaction is complete, as indicated by the consumption of the starting material, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired axially chiral naphthylpyridine.
-
Characterization: Characterize the purified product using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and chiral HPLC to determine the enantiomeric excess (ee) of the product.
Quantitative Data
The following table summarizes typical reaction outcomes for the photochemical synthesis of axially chiral naphthylpyridines and related naphthalenophanes via the PDDA reaction.[1][2]
| Substrate | Product | Yield (%) | Rotational Barrier (kJ/mol) |
| N-(2-Ethynylphenyl)-3-methoxy-2-pyridinecarboxamide | Axially Chiral Naphthylpyridine Derivative | Moderate | >100 |
| Various bis-ynones | 1,6- and 1,8-Naphthalenophanes | 15-45 | 85-110 |
Note: Specific yields and rotational barriers for the naphthylpyridine derived directly from this compound require access to the full experimental data of the primary literature. The data presented for naphthalenophanes from a related study by the same research group illustrates the typical efficiency and the creation of stable atropisomers.
Visualizations
Caption: Experimental workflow for the photochemical synthesis of axially chiral naphthylpyridines.
Caption: Simplified reaction pathway for the Photo-Dehydro-Diels-Alder (PDDA) reaction.
References
Application of 2-Ethynyl-3-Methoxypyridine Scaffolds in PET Radioligand Development for mGluR5 Imaging
Introduction
The 2-ethynyl-3-methoxypyridine scaffold and its isomers are crucial in the development of Positron Emission Tomography (PET) radioligands targeting the metabotropic glutamate receptor subtype 5 (mGluR5). These receptors are implicated in a variety of central nervous system (CNS) disorders, including anxiety, depression, schizophrenia, Parkinson's disease, and chronic pain, making them significant targets for therapeutic drug development and in vivo imaging.[1][2] PET imaging with specific radioligands allows for the visualization and quantification of mGluR5 in the brain, providing valuable insights into disease pathology and treatment response. This document outlines the application and experimental protocols for PET radioligands derived from ethynyl-methoxypyridine structures, focusing on [¹¹C]M-MPEP and [¹¹C]M-PEPy, which are potent and selective mGluR5 antagonists.[1][3][4]
Signaling Pathway of mGluR5
Metabotropic glutamate receptors are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission. Upon binding of the endogenous ligand, glutamate, mGluR5 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular effects. The radioligands discussed here act as noncompetitive antagonists, blocking this signaling pathway.
Caption: Signaling pathway of the mGluR5 receptor and the antagonistic action of PET radioligands.
Quantitative Data Summary
The development of effective PET radioligands requires favorable characteristics in terms of radiochemical synthesis and in vivo performance. The following tables summarize the key quantitative data for [¹¹C]M-MPEP and [¹¹C]M-PEPy.
Table 1: Radiosynthesis and Quality Control
| Radioligand | Precursor | Radiolabeling Method | Radiochemical Yield (non-decay corrected) | Radiochemical Purity | Molar Activity (at EOS) |
|---|---|---|---|---|---|
| [¹¹C]M-MPEP | 3-(2-(Pyridin-2-yl)ethynyl)phenol | [¹¹C]CH₃I, KOH, DMSO, 90°C, 6 min | 3.1 ± 1.5 GBq (84.7 ± 39.6 mCi) | >98.4 ± 1.3% | 23.2 ± 4.7 GBq/µmol |
| [¹¹C]M-PEPy | 5-(2-(Pyridin-2-yl)ethynyl)pyridin-3-ol | [¹¹C]CH₃I under basic conditions | Not explicitly stated | >97% | 25.9 - 44.4 GBq/µmol (700-1200 mCi/µmol) |
Data sourced from references[1][5].
Table 2: In Vivo PET Imaging in Rats
| Radioligand | Injected Dose (MBq) | Brain Uptake | Peak Olfactory Bulb/Cerebellum Ratio | Blocking Effect with MPEP (10 mg/kg) |
|---|---|---|---|---|
| [¹¹C]M-MPEP | 108.52 ± 73.70 | Rapid uptake, max within 1-2 min | Not explicitly stated | 59.7% decrease in olfactory bulb at 5 min |
| [¹¹C]M-PEPy | 111 ± 72.89 | Highest in olfactory bulb, striatum, hippocampus | 8.1 at 10 min | 84.6% decrease in olfactory bulb at 5 min |
Data sourced from references[1][3][5].
Table 3: In Vitro Binding Affinity
| Compound | Target | IC₅₀ (nM) |
|---|
| M-MPEP | mGluR5 | 3.4 |
Data sourced from reference[3].
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of radioligand development. The following sections provide protocols for the synthesis of precursors, radiolabeling, and in vivo PET imaging.
Protocol 1: Synthesis of Phenolic Precursor for [¹¹C]M-MPEP
This protocol describes the synthesis of 3-(2-(6-methylpyridin-2-yl)ethynyl)-phenol, the precursor for [¹¹C]M-MPEP.[1]
Workflow for Precursor Synthesis
Caption: Workflow for the synthesis of the [¹¹C]M-MPEP precursor.
Methodology:
-
Condensation: 2,6-dimethyl-pyridine and 3-hydroxy-benzaldehyde are condensed in acetic anhydride at 165°C for 3.5 hours to form a styrene derivative.[1]
-
Dibromination: The resulting intermediate is dibrominated in the dark at room temperature.[1]
-
Conversion to Alkyne: The dibrominated intermediate is then converted to the final phenolic precursor using potassium tert-butylate in potassium hydroxide (KOH), 18-crown-6 ether, and tetrahydrofuran (THF) at 50°C for 1.5 hours.[1]
Protocol 2: Radiosynthesis of [¹¹C]M-MPEP
This protocol details the radiolabeling of the phenolic precursor to produce [¹¹C]M-MPEP.[1]
Methodology:
-
Precursor Preparation: Dissolve 0.5–1.0 mg of the phenolic precursor in dimethyl sulfoxide (DMSO).
-
Base Addition: Add 4–10 mg of solid potassium hydroxide (KOH) powder to the precursor solution.[1]
-
Radiolabeling Reaction: Bubble [¹¹C]CH₃I, produced via the ¹⁴N(p,α)¹¹C reaction, into the mixture. Heat the sealed reaction vessel at 90°C for 6 minutes.[1]
-
Purification: Purify the resulting radioligand using high-performance liquid chromatography (HPLC).[1]
-
Quality Control: Verify radiochemical purity and determine molar activity.
Protocol 3: In Vivo PET Imaging in Rodents
This protocol outlines the procedure for conducting dynamic PET imaging studies in rats to evaluate the in vivo characteristics of the radioligand.[1][3]
Workflow for In Vivo PET Imaging
Caption: General workflow for preclinical in vivo PET imaging studies.
Methodology:
-
Animal Preparation: Anesthetize male Sprague-Dawley rats.
-
Radioligand Administration: Administer the radioligand (e.g., 108.52 ± 73.70 MBq for [¹¹C]M-MPEP) via intravenous injection.[1]
-
Dynamic Imaging: Perform a dynamic PET scan for 1 hour to observe the distribution and kinetics of the radiotracer.[1][3]
-
Blocking Studies: To confirm specific binding, a separate cohort of animals can be pre-treated with a non-radioactive mGluR5 antagonist (e.g., MPEP, 10 mg/kg) 5 minutes before the radioligand injection.[5]
-
Data Analysis: Reconstruct PET images and generate time-activity curves for various brain regions to quantify radiotracer uptake and binding.
-
Metabolite Analysis: Collect plasma samples at different time points post-injection and analyze using HPLC to determine the percentage of the intact radioligand over time. For [¹¹C]M-MPEP, the percentage of intact radioligand in plasma was 44.5% at 5 minutes and 21.4% at 20 minutes.[1]
Conclusion
The this compound scaffold and its isomers have proven to be highly valuable for the development of PET radioligands for imaging mGluR5. Radiotracers like [¹¹C]M-MPEP and [¹¹C]M-PEPy demonstrate high affinity and selectivity, allowing for the successful in vivo visualization of mGluR5 in the CNS. The protocols and data presented provide a comprehensive guide for researchers in the field of neuroscience and drug development, facilitating further studies on the role of mGluR5 in health and disease. While these ligands have shown promise, challenges such as high lipophilicity and metabolic stability continue to be areas of active research.[1][3]
References
- 1. 2-(2-(3-[11C]Methoxyphenyl)ethynyl)pyridine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 2-(2-(5-[11C]Methoxypyridin-3-yl)ethynyl)pyridine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methoxyphenylethynyl, methoxypyridylethynyl and phenylethynyl derivatives of pyridine: synthesis, radiolabeling and evaluation of new PET ligands for metabotropic glutamate subtype 5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Purity Assessment of 2-Ethynyl-3-methoxypyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Ethynyl-3-methoxypyridine is a substituted pyridine derivative with potential applications in pharmaceutical and materials science research. As with any chemical entity intended for these applications, rigorous purity assessment is paramount to ensure product quality, consistency, and safety. This document provides a comprehensive overview of analytical methodologies for the determination of the purity of this compound, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds.[1][2] A reversed-phase HPLC method with UV detection is proposed for the routine analysis and quantification of this compound and its potential organic impurities.
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector, pump, autosampler, and column oven is suitable.[1]
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound sample in a 100 mL volumetric flask using a diluent of 50:50 (v/v) acetonitrile and water to achieve a concentration of 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) % B 0.0 20 20.0 80 25.0 80 25.1 20 | 30.0 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Data Presentation: HPLC Purity Analysis
| Compound | Retention Time (min) | Area (%) |
| Impurity 1 (e.g., 2-Bromo-3-methoxypyridine) | 8.5 | 0.15 |
| This compound | 12.2 | 99.75 |
| Impurity 2 (e.g., Isomer) | 14.1 | 0.10 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identification
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for identifying residual solvents and volatile organic impurities that may be present from the synthesis of this compound.
Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Sample Preparation: Dissolve approximately 5 mg of the this compound sample in 1 mL of a suitable solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Data Presentation: GC-MS Impurity Identification
| Peak | Retention Time (min) | Tentative Identification | Key Mass Fragments (m/z) |
| 1 | 3.5 | Dichloromethane (solvent) | 84, 86, 49 |
| 2 | 9.8 | This compound | 133, 104, 78 |
| 3 | 11.2 | Unidentified Impurity | 147, 118, 91 |
Quantitative NMR (qNMR) for Absolute Purity Determination
Quantitative NMR (qNMR) is an absolute method for purity determination that does not require a reference standard of the analyte.[3] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.
Experimental Protocol: qNMR
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 10 mg of a high-purity internal standard (e.g., maleic anhydride or dimethyl sulfone) into the same vial. The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals.
-
Dissolve the mixture in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d6), ensuring complete dissolution.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Program: Standard 1D proton experiment with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest (a D1 of 30 seconds is generally sufficient).
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16-64 scans).
-
Data Processing: Apply appropriate phasing and baseline correction to the spectrum. Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Purity Calculation:
The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (W_std / W_analyte) * P_std
Where:
-
I = Integral Area
-
N = Number of Protons for the integrated signal
-
M = Molar Mass
-
W = Weight
-
P = Purity of the standard
Data Presentation: qNMR Purity Calculation
| Parameter | Analyte (this compound) | Internal Standard (Maleic Anhydride) |
| Weight (mg) | 15.2 | 10.1 |
| Molar Mass ( g/mol ) | 133.15 | 98.06 |
| Signal Integral (I) | 1.00 (ethynyl proton) | 2.15 (vinyl protons) |
| Number of Protons (N) | 1 | 2 |
| Standard Purity (P_std) | - | 99.9% |
| Calculated Purity (%) | 99.6 | - |
Workflow for Purity Assessment
A logical workflow for the comprehensive purity assessment of this compound ensures a thorough evaluation of the material.
Caption: Workflow for the purity assessment of this compound.
Summary and Recommendations
For a comprehensive purity assessment of this compound, a multi-faceted approach is recommended.
-
HPLC should be the primary method for determining purity and profiling related substance impurities.
-
GC-MS is essential for identifying and quantifying volatile impurities and residual solvents.
-
qNMR provides an orthogonal and absolute measure of purity, which is valuable for characterizing reference standards.
By employing these analytical techniques, researchers, scientists, and drug development professionals can confidently ascertain the purity of this compound, ensuring the quality and reliability of their research and development activities.
References
The Pivotal Role of Substituted Pyridines in Modern Drug Discovery and Development: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the significance of substituted pyridines in pharmacology. It includes detailed application notes, experimental protocols, and quantitative data to facilitate the exploration and utilization of this privileged scaffold in drug discovery programs.
Substituted pyridines are a cornerstone of medicinal chemistry, forming the structural core of a vast number of approved drugs and clinical candidates. Their prevalence in pharmaceuticals stems from the unique physicochemical properties of the pyridine ring, including its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to be readily functionalized to modulate biological activity. This versatility allows medicinal chemists to fine-tune the potency, selectivity, and pharmacokinetic profiles of drug candidates, leading to the development of novel therapeutics across a wide range of diseases.
Therapeutic Applications of Substituted Pyridines
The pyridine scaffold is a key component in drugs targeting a multitude of diseases. Its derivatives have demonstrated significant efficacy as anticancer, antibacterial, antiviral, anti-inflammatory, and enzyme inhibitory agents.
Anticancer Activity
Substituted pyridines are particularly prominent in oncology. Many pyridine-containing drugs function as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival. For instance, several FDA-approved anticancer drugs containing a pyridine moiety target tyrosine kinases like EGFR, ALK, and BTK, as well as serine/threonine kinases such as CDK4/6 and PI3K.
Antimicrobial and Antiviral Activity
The pyridine nucleus is also integral to the development of anti-infective agents. Pyridine derivatives have shown broad-spectrum antibacterial and antifungal activities. Additionally, certain substituted pyridines have demonstrated potent antiviral effects, including against HIV.
Key Signaling Pathways Targeted by Substituted Pyridines
The therapeutic effects of many substituted pyridine-based drugs are achieved through the modulation of critical cellular signaling pathways. Understanding these pathways is essential for rational drug design and development.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Substituted pyridines have been successfully developed as inhibitors of PI3K, thereby blocking downstream signaling and inducing apoptosis in cancer cells.
Troubleshooting & Optimization
common side reactions in the synthesis of ethynylpyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of ethynylpyridines.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the Sonogashira coupling to synthesize ethynylpyridines?
A1: The most prevalent side reaction is the oxidative homocoupling of the terminal alkyne, commonly known as Glaser or Hay coupling.[1][2] This reaction leads to the formation of a symmetrical 1,3-diyne byproduct, consuming the valuable alkyne starting material and complicating purification.[3] This is particularly significant in standard copper-co-catalyzed Sonogashira reactions.[1]
Q2: Why is my Sonogashira reaction mixture turning black?
A2: The formation of a black precipitate, often referred to as "palladium black," indicates the decomposition and precipitation of the palladium catalyst.[4] This deactivation can be triggered by several factors, including the presence of impurities, choice of an inappropriate solvent (some anecdotal evidence suggests THF may promote it), or excessively high reaction temperatures.[4][5]
Q3: Can the pyridine nitrogen interfere with the synthesis of ethynylpyridines?
A3: Yes, the basic nitrogen atom in the pyridine ring can act as a ligand and coordinate to the palladium catalyst. This can sometimes influence the catalyst's activity and stability.[6] However, pyridines are also successfully used as ligands in some Sonogashira coupling reactions, indicating a complex role.[6]
Q4: What is the general reactivity order for halopyridines in Sonogashira coupling?
A4: The reactivity of halopyridines follows the same general trend as other aryl halides. The ease of the oxidative addition step, which is often rate-determining, depends on the carbon-halogen bond strength.[1] The order from most reactive to least reactive is: Iodo-pyridines > Pyridyl-triflates (OTf) > Bromo-pyridines > Chloro-pyridines.[4][6] Consequently, iodo-pyridines often react under milder conditions, while chloro-pyridines may require more forcing conditions and specialized catalyst systems.[4]
Q5: Is a copper co-catalyst always necessary for the synthesis of ethynylpyridines?
A5: No, copper-free Sonogashira conditions have been developed and are often preferred to circumvent the issue of Glaser homocoupling.[4][6] While the copper(I) salt activates the alkyne and facilitates transmetalation, its presence can promote the undesirable diyne formation, especially in the presence of oxygen.[7] Copper-free protocols may require different ligands or reaction conditions to proceed efficiently.[4]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Ethynylpyridine and Significant Diyne (Homocoupling) Byproduct
This is often the most common issue, directly pointing to the prevalence of the Glaser coupling side reaction.
Troubleshooting Workflow for Homocoupling
Caption: Troubleshooting workflow for minimizing diyne formation.
Mitigation Strategies:
-
Exclude Oxygen: Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[4] Oxygen is a key oxidant for the Glaser coupling.[8]
-
Copper-Free Conditions: The most direct way to inhibit Glaser coupling is to omit the copper(I) co-catalyst.[6] This may require screening alternative palladium catalysts, ligands, and bases to maintain good reactivity.
-
Slow Addition: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thus disfavoring the bimolecular homocoupling reaction.[9]
-
Use of Hydrogen: Introducing a dilute atmosphere of hydrogen gas mixed with an inert gas has been shown to significantly reduce homocoupling.[3][10]
Issue 2: Catalyst Deactivation (Formation of Palladium Black)
The appearance of a black precipitate indicates your palladium catalyst is crashing out of the solution, halting the catalytic cycle.
Troubleshooting Workflow for Catalyst Deactivation
Caption: Troubleshooting workflow for catalyst deactivation.
Mitigation Strategies:
-
Reagent Purity: Ensure all starting materials, solvents, and bases are of high purity and anhydrous. Impurities can poison the catalyst.[4]
-
Temperature Control: Avoid excessively high temperatures, which can accelerate catalyst decomposition.[11] If the reaction is sluggish, consider a more active catalyst system rather than simply increasing the heat.
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands (e.g., XPhos) or N-heterocyclic carbene (NHC) ligands can stabilize the palladium center and prevent agglomeration.[1][7]
-
Solvent Screening: The choice of solvent can influence catalyst stability. If you observe decomposition in a solvent like THF, consider switching to DMF, toluene, or an amine as the solvent.[5][12]
Data Presentation
The success of an ethynylpyridine synthesis is highly dependent on the chosen reaction conditions. The following table summarizes the impact of key parameters on the Sonogashira coupling reaction outcome.
Table 1: Influence of Reaction Parameters on Sonogashira Coupling for Ethynylpyridine Synthesis
| Parameter | Condition | Effect on Main Reaction | Effect on Side Reactions | Recommendations & Remarks |
| Halopyridine | I > Br > Cl | Reactivity decreases down the group.[4] | Less reactive halides may require harsher conditions, increasing side reactions. | Use Iodo- or Bromo-pyridines when possible. For Chloro-pyridines, use specialized, highly active catalyst systems. |
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Standard catalysts, effective for many substrates.[7] | Can be prone to deactivation at high temperatures. | For challenging substrates, consider more robust catalysts with bulky, electron-rich ligands. |
| Co-Catalyst | CuI (Copper(I) Iodide) | Increases reaction rate by activating the alkyne.[6] | Significantly promotes Glaser homocoupling (diyne formation). [1] | Omit for "copper-free" conditions to avoid homocoupling, especially if this side reaction is dominant. |
| Base | Et₃N, DIPEA, Piperidine | Required to deprotonate the alkyne and neutralize HX.[4] | Choice can affect catalyst stability and reaction rate. | Amine bases are standard. Ensure the base is dry and used in excess.[4] |
| Solvent | THF, DMF, Toluene, Amines | Affects solubility of reagents and catalyst stability. | Can influence catalyst decomposition (e.g., Pd black formation).[5] | Degassed, anhydrous solvents are critical.[4] If catalyst stability is an issue, screen different solvents. |
| Temperature | Room Temp. to >100 °C | Higher temperatures increase rate, especially for less reactive halides.[12] | High temperatures can lead to catalyst decomposition and other side reactions.[11] | Start at room temperature for reactive halides (iodides) and increase as necessary. Monitor for decomposition.[4] |
| Atmosphere | Inert (Ar, N₂) vs. Air | Essential for preventing catalyst oxidation and Glaser coupling.[4] | Presence of O₂ is a primary driver for Glaser homocoupling.[10] | Always run under a rigorously maintained inert atmosphere. |
Reaction Mechanisms
Understanding the primary and competing reaction pathways is crucial for troubleshooting.
Caption: Competing Sonogashira and Glaser coupling pathways.
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Synthesis of an Ethynylpyridine
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask, add the halopyridine (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Add Solvents and Reagents: Add degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine, 3.0 equiv.) via syringe.
-
Add Alkyne: Add the terminal alkyne (1.2 equiv.) dropwise to the stirred solution.
-
Reaction: Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate. Filter the mixture through a pad of celite to remove catalyst residues.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Copper-Free Sonogashira Synthesis
This protocol is adapted for conditions that avoid Glaser coupling.
-
Reaction Setup: To a flame-dried Schlenk flask, add the halopyridine (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Add Solvents and Reagents: Add degassed solvent (e.g., THF or Toluene) and a degassed amine base (e.g., diisopropylamine, 3.0 equiv.) via syringe.
-
Add Alkyne: Add the terminal alkyne (1.5 equiv.) to the stirred solution.
-
Reaction: Heat the reaction mixture (e.g., 60-100 °C). The reaction may require higher temperatures or longer reaction times compared to the copper-catalyzed version. Monitor progress by TLC or GC-MS.
-
Work-up and Purification: Follow the same work-up and purification steps as described in Protocol 1.
References
- 1. books.rsc.org [books.rsc.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. depts.washington.edu [depts.washington.edu]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Glaser coupling - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
- 12. reddit.com [reddit.com]
Technical Support Center: Purification of 2-Ethynyl-3-methoxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 2-Ethynyl-3-methoxypyridine. The information is presented in a user-friendly question-and-answer format to directly address common experimental issues.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, a compound often synthesized via Sonogashira coupling.
Problem 1: Low yield after purification.
-
Potential Cause: Product loss during aqueous workup.
-
Solution: this compound, being a basic compound, can exhibit some solubility in acidic aqueous layers. To minimize loss, use minimal volumes of acidic washes. Consider back-extracting any acidic aqueous layers with an organic solvent like dichloromethane to recover dissolved product.
-
-
Potential Cause: Incomplete extraction from the aqueous layer.
-
Solution: Ensure the aqueous layer is sufficiently basic (pH > 8) before extracting the product with an organic solvent. Perform multiple extractions to ensure complete recovery of the compound.
-
-
Potential Cause: Degradation on silica gel during column chromatography.
-
Solution: The basic nature of the pyridine ring can lead to strong interactions with the acidic silica gel, causing streaking and potential degradation. Deactivate the silica gel by preparing a slurry in the eluent containing a small amount of a volatile base, such as 1-2% triethylamine.
-
-
Potential Cause: Co-elution with impurities.
-
Solution: Optimize the solvent system for column chromatography. A gradient elution may be necessary for better separation. Utilize Thin Layer Chromatography (TLC) to screen various solvent systems before performing column chromatography.
-
Problem 2: Persistent impurities observed by HPLC or GC-MS after initial purification.
-
Potential Cause: Presence of starting materials.
-
Solution: Unreacted starting materials from the synthesis, such as a halopyridine precursor, are common impurities. Optimize column chromatography with a suitable solvent gradient to effectively separate these often more polar compounds.
-
-
Potential Cause: Formation of homocoupled alkyne (Glaser-Hay coupling product).
-
Potential Cause: Residual catalyst.
-
Solution: Palladium and copper catalysts used in the synthesis can often be removed by filtering the reaction mixture through a pad of Celite® before aqueous workup. Washing the organic layer with a saturated aqueous solution of ammonium chloride can also help remove copper salts.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile can vary depending on the specific synthetic route, but for a Sonogashira coupling, you should be aware of the following:
| Impurity Category | Common Examples | Typical Removal Method |
| Starting Materials | Unreacted 2-halo-3-methoxypyridine, unreacted terminal alkyne | Column Chromatography |
| Reaction Byproducts | Homocoupled alkyne (e.g., 1,4-bis(trimethylsilyl)buta-1,3-diyne if using TMS-acetylene) | Column Chromatography |
| Catalyst Residues | Palladium and copper complexes | Filtration through Celite®, aqueous washes (e.g., NH₄Cl solution) |
| Degradation Products | Potential for oxidation or hydrolysis of the methoxy or ethynyl group, especially under harsh purification conditions. | Careful selection of purification method and conditions. |
Q2: What is the recommended method for purifying this compound?
A2: Flash column chromatography on silica gel is the most commonly employed method for the purification of this compound and related compounds. Due to the basicity of the pyridine moiety, it is highly recommended to use a solvent system containing a small percentage of a base (e.g., 1-2% triethylamine in a hexane/ethyl acetate eluent) to prevent peak tailing and potential degradation on the acidic silica gel.
Q3: Can I purify this compound by recrystallization?
A3: Recrystallization can be a viable method if a suitable solvent system is identified. However, pyridine-containing compounds can sometimes be challenging to crystallize.[2] A systematic solvent screen with small amounts of the crude product is recommended. A two-solvent system, where the compound is dissolved in a "good" solvent and a "poor" solvent is added to induce precipitation, may be effective.
Q4: What are the recommended storage and handling conditions for this compound?
A4: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[3] It should be kept away from heat, sparks, and open flames. As with many organic compounds, it is advisable to wear appropriate personal protective equipment, including gloves and safety glasses, when handling.
Q5: My NMR spectrum shows unexpected peaks after purification. What could they be?
A5: Besides the common impurities listed in Q1, unexpected peaks could arise from residual solvents used in the purification process. It is also possible that some degradation has occurred. The pyridine ring itself is relatively stable, but the ethynyl and methoxy groups could be susceptible to certain conditions. For instance, strong acidic conditions could potentially lead to hydrolysis of the methoxy group.
Experimental Protocols
Detailed Methodology for Column Chromatography Purification
This protocol provides a general guideline for the purification of this compound using flash column chromatography.
-
Preparation of the Eluent: Prepare a solvent system of hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis of the crude product. A typical starting point is a 9:1 or 8:2 hexane:ethyl acetate mixture. To this mixture, add 1-2% (v/v) of triethylamine to deactivate the silica gel.
-
Column Packing:
-
Select an appropriately sized column based on the amount of crude material.
-
Prepare a slurry of silica gel in the prepared eluent.
-
Carefully pack the column with the slurry, ensuring there are no air bubbles.
-
Add a thin layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and then removing the solvent under reduced pressure.
-
Carefully load the sample onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the prepared solvent system.
-
If necessary, a gradient elution can be performed by gradually increasing the polarity of the eluent (i.e., increasing the percentage of ethyl acetate).
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A troubleshooting decision tree for purification challenges.
References
troubleshooting regioselectivity in the functionalization of methoxypyridines
Welcome to the technical support center for the regioselective functionalization of methoxypyridines. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and robust experimental protocols to address common challenges encountered in the lab.
General Principles of Regioselectivity
The functionalization of methoxypyridines is governed by a complex interplay between the electron-donating methoxy group (-OMe) and the electron-withdrawing pyridinic nitrogen. The methoxy group is an activating, ortho-, para- directing group for electrophilic aromatic substitution (EAS), while the pyridine nitrogen is deactivating. For deprotonation reactions (metalation), the nitrogen atom and the methoxy group can act as directed metalation groups (DMGs), guiding the base to an adjacent position. The outcomes of these reactions are highly dependent on the relative positions of these two groups.
The basicity of the pyridine nitrogen is also modulated by the position of the methoxy group. A 2-methoxy group, for instance, can sterically hinder and electronically reduce the basicity of the nitrogen lone pair, which can be advantageous in certain reactions that are otherwise curtailed by the pyridine's basicity.[1]
Troubleshooting Guide: Directed ortho-Metalation (Lithiation)
Directed ortho-metalation (DoM) is a powerful tool for functionalizing the pyridine ring. However, achieving high regioselectivity can be challenging.
Q1: I am attempting the lithiation of 2-methoxypyridine with LDA to functionalize the C3 position, but I am getting poor yields and recovery of my starting material. What's going wrong?
A1: This is a known challenge. While the methoxy group is expected to direct lithiation to the C3 position, the mechanism is not straightforward. Studies using deuterated probes have revealed that the H-6 proton (adjacent to the nitrogen) is critically involved in the process.[2][3][4] It is proposed that a pre-complexation of the lithium amide base near the H-6 proton may occur, potentially leading to a 3,6-dilithio intermediate.[2][4] If the H-6 position is blocked, reactivity at C-3 can be completely suppressed.[2]
Troubleshooting Steps:
-
Choice of Base: Lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are commonly used.[5] LTMP, being more basic, may directly abstract the H-3 proton to some extent, but H-6 involvement is still likely.[2]
-
Reaction Conditions: Ensure strictly anhydrous conditions and low temperatures (typically -78 °C) to prevent side reactions.
-
Check Substrate Purity: Ensure your starting 2-methoxypyridine is pure and dry.
-
Consider an Alternative Strategy: If C3-functionalization remains problematic, consider starting with a pre-functionalized pyridine, such as 3-bromo-2-methoxypyridine, and performing a metal-halogen exchange or cross-coupling reaction.
Q2: For 3-methoxypyridine, how do I selectively lithiate at the C2 versus the C4 position?
A2: With 3-methoxypyridine, you have competing directing effects. The pyridinic nitrogen directs to C2, and the methoxy group directs to both C2 and C4. The outcome is highly dependent on the base and reaction conditions.
-
For C2-Lithiation: Using a hindered base like LDA or LTMP often favors deprotonation at the more acidic C2 position, directed by the nitrogen. Pre-coordination of the lithium base with the pyridine nitrogen is a key factor.[6]
-
For C4-Lithiation: Achieving C4 lithiation is more complex. In some systems, such as 2,3-dimethoxypyridine, the presence of the second methoxy group diverts lithiation to the C4 position.[5] For 3-methoxypyridine itself, a different strategy, like halogenation followed by metal-halogen exchange, might be necessary to achieve clean C4 functionalization.
Troubleshooting Guide: Electrophilic Aromatic Substitution (e.g., Halogenation)
The methoxy group strongly activates the pyridine ring towards EAS, but the regioselectivity is influenced by the solvent and the position of the substituent.
Q1: I am trying to monobrominate 2-methoxypyridine with N-Bromosuccinimide (NBS) and getting a mixture of products. How can I improve the regioselectivity?
A1: The regioselectivity of halogenation on activated pyridines is highly dependent on the solvent.[7] For 2-methoxypyridine, the primary site of attack is C5, which is para to the activating methoxy group. Using a non-polar solvent can significantly improve selectivity.
Troubleshooting Steps:
-
Solvent Choice: Switch to a non-polar solvent like carbon tetrachloride (CCl₄) or carbon disulfide (CS₂). Reactions in more polar solvents like acetonitrile (CH₃CN) can lead to lower regioselectivity.[7]
-
Control Stoichiometry: Use only one equivalent of NBS for monohalogenation. Using excess NBS can lead to dihalogenated products.[7]
-
Temperature Control: Perform the reaction at room temperature or below to minimize side reactions.
| Substrate | Reagent (equiv.) | Solvent | Major Product(s) | Yield (%) | Reference |
| 2-Methoxypyridine | NBS (1) | CH₃CN | 5-Bromo-2-methoxypyridine | 90 | [7] |
| 2-Methoxypyridine | NBS (1) | CCl₄ | 5-Bromo-2-methoxypyridine | 95 | [7] |
| 3-Methoxypyridine | NBS (1) | CH₃CN | 2-Bromo- & 6-Bromo- | Mixture | [7] |
| 4-Methoxypyridine | NBS (1) | CH₃CN | 3-Bromo-4-methoxypyridine | 85 | [7] |
| 2,6-Dimethoxypyridine | NBS (1) | CH₃CN | 3-Bromo-2,6-dimethoxypyridine | 98 | [7] |
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura and Buchwald-Hartwig reactions are essential for forming C-C and C-N bonds, respectively. Low yields are a common issue, often related to catalyst, ligand, or base selection.
Q1: My Suzuki-Miyaura coupling of 2-bromo-3-methoxypyridine is giving a low yield. What parameters should I optimize?
A1: Low yields in Suzuki couplings involving electron-rich heteroaromatics can often be traced to the catalyst system or reaction conditions. The electron-donating methoxy group can influence the reactivity of the substrate.
Troubleshooting Steps:
-
Catalyst and Ligand: Standard Pd(PPh₃)₄ can be effective, but for challenging substrates, a more robust system is often needed. Try a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos. These ligands promote efficient oxidative addition and reductive elimination.[8]
-
Base Selection: The choice of base is crucial. While Na₂CO₃ or K₂CO₃ are common, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective, especially with boronic acids prone to decomposition.[8]
-
Solvent and Temperature: Ensure the solvent is thoroughly degassed to prevent catalyst decomposition. A mixture of an organic solvent like dioxane, DME, or toluene with water is typical. If the reaction is sluggish, increasing the temperature to 100-110 °C may be necessary.[8]
Q2: I need to perform a Buchwald-Hartwig amination on a chloro-methoxypyridine. What catalyst system is recommended?
A2: The Buchwald-Hartwig amination is a powerful method for C-N bond formation. The reaction relies on a palladium catalyst and a suitable ligand.[9][10]
Recommended Systems:
-
Ligands: Bulky, electron-rich biarylphosphine ligands developed by the Buchwald group (e.g., XPhos, SPhos, BrettPhos) are highly effective.[11] The choice of ligand can depend on the amine (primary, secondary, etc.).[11]
-
Palladium Precursor: Pd(OAc)₂ or Pd₂(dba)₃ are common choices.
-
Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) being the most common.
-
Solvent: Anhydrous, apolar solvents like toluene or dioxane are typically used.
Detailed Experimental Protocols
Protocol 1: General Procedure for Directed ortho-Metalation and Electrophilic Quench
-
Setup: To a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar, add the methoxypyridine substrate (1.0 equiv.) and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of LDA or LTMP (1.1-1.2 equiv.) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Stirring: Stir the resulting solution at -78 °C for 1-2 hours.
-
Electrophilic Quench: Add a solution of the desired electrophile (e.g., TMSCl, I₂, an aldehyde) (1.2-1.5 equiv.) in THF dropwise at -78 °C.
-
Warm-up: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-12 hours, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling[8]
-
Setup: To a dry Schlenk tube or round-bottom flask, add the halo-methoxypyridine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and/or palladium precursor and ligand (e.g., Pd₂(dba)₃, 1-2 mol% and SPhos, 2-4 mol%).
-
Degassing: Seal the vessel and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water 4:1, Toluene/Water) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
References
- 1. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides: initial ortho-direction or subsequent lithium ortho-stabilization? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Catalyst Deactivation in Reactions Involving 2-Ethynyl-3-methoxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation encountered during chemical reactions with 2-ethynyl-3-methoxypyridine. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low or no product yield in my cross-coupling reaction with this compound?
A1: Low yields in cross-coupling reactions, such as Sonogashira or Suzuki coupling, involving this compound are often linked to catalyst deactivation. The primary cause is the pyridine nitrogen atom, which can act as a Lewis base and strongly coordinate to the palladium catalyst, forming an inactive complex.[1][2][3] This process, known as catalyst poisoning, effectively removes the active catalyst from the reaction cycle. Additionally, this compound itself or the resulting product can poison the catalyst.[4]
Q2: What are the most common catalyst poisons I should be aware of when working with this compound?
A2: Besides the substrate itself, several other common catalyst poisons can be introduced through reagents or solvents. These include:
-
Sulfur Compounds: Even trace amounts of sulfur (e.g., from starting materials or solvents) can irreversibly poison palladium catalysts.[2][5][6]
-
Other Nitrogen-Containing Compounds: Impurities with amine or other heterocyclic functionalities can compete with the substrate for binding to the catalyst.[2]
-
Halides: While part of the reactants in many cross-coupling reactions, excess halide ions can sometimes inhibit the catalyst.[7]
-
Oxygen: For reactions sensitive to the oxidation state of the catalyst (e.g., requiring Pd(0)), oxygen can lead to the formation of inactive palladium oxides. This is particularly relevant for copper-free Sonogashira reactions, as oxygen can also promote the undesirable homocoupling of alkynes (Glaser coupling).[8][9]
Q3: I am observing significant amounts of alkyne homocoupling (Glaser coupling) as a side product. What is the cause and how can I prevent it?
A3: The formation of alkyne homocoupling byproducts is a common issue in Sonogashira reactions, often promoted by the presence of a copper(I) co-catalyst and oxygen.[9][10] To minimize this side reaction, you can:
-
Implement Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed to avoid this issue.[8][10][11]
-
Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[9]
-
Control Alkyne Addition: Slow addition of the this compound to the reaction mixture can favor the desired cross-coupling over homocoupling.[9]
Q4: Can the choice of palladium catalyst and ligands influence the extent of deactivation?
A4: Absolutely. The selection of the palladium source and, more importantly, the supporting ligands plays a crucial role in mitigating catalyst deactivation.
-
Bulky, Electron-Rich Ligands: Ligands such as XPhos, SPhos, or RuPhos can promote faster catalytic turnover. This can help the desired reaction outcompete the poisoning process where the pyridine substrate binds to the catalyst.[3]
-
Palladium Pre-catalysts: Using well-defined palladium pre-catalysts can lead to more consistent and reproducible results by ensuring efficient generation of the active catalytic species.[3]
-
N-Heterocyclic Carbene (NHC) Ligands: NHC-palladium complexes have shown high efficiency and stability in various cross-coupling reactions and can be a good alternative to traditional phosphine ligands.[12]
Troubleshooting Guides
Problem 1: Low Conversion or Stalled Reaction
| Potential Cause | Troubleshooting Steps | Rationale |
| Catalyst Poisoning by Pyridine Substrate | 1. Increase Catalyst Loading: Incrementally increase the palladium catalyst loading (e.g., from 1-2 mol% to 5 mol%). 2. Switch to a More Robust Ligand: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-Heterocyclic Carbene (NHC) ligands.[3][12] 3. Use a Palladium Pre-catalyst: Utilize a well-defined pre-catalyst to ensure efficient formation of the active catalyst.[3] | A higher catalyst concentration can compensate for the portion that is deactivated. More sterically demanding and electron-donating ligands can accelerate the desired catalytic cycle, minimizing the time for catalyst inhibition.[3] |
| Presence of Impurities (e.g., Sulfur, Water) | 1. Purify Reagents and Solvents: Ensure all starting materials, solvents, and bases are of high purity and anhydrous. 2. Use an Inert Atmosphere: Thoroughly degas the reaction mixture and maintain it under an inert atmosphere (argon or nitrogen).[9] | Impurities are a common source of catalyst poisons.[6][7] Oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst and promote side reactions.[8] |
| Suboptimal Reaction Conditions | 1. Increase Temperature: If the reaction is sluggish, cautiously increase the temperature. For aryl bromides in Sonogashira couplings, higher temperatures may be necessary.[13] 2. Screen Different Solvents and Bases: The choice of solvent (e.g., THF, DMF, toluene) and base (e.g., K₂CO₃, Cs₂CO₃, Et₃N) can significantly impact catalyst stability and reactivity.[11][13][14] | Reaction kinetics can be slow, and optimizing conditions can improve the rate of the desired reaction relative to deactivation pathways. |
Problem 2: Formation of Significant Byproducts (e.g., Homocoupling)
| Potential Cause | Troubleshooting Steps | Rationale |
| Copper-Mediated Alkyne Homocoupling | 1. Switch to Copper-Free Conditions: Utilize a protocol that does not require a copper co-catalyst.[8][10][11] 2. Reduce Copper Co-catalyst Amount: If copper is necessary, use only a catalytic amount (e.g., 0.5-1 mol%).[13] 3. Strictly Anaerobic Conditions: Ensure the reaction is rigorously purged of oxygen.[9] | Copper(I) salts in the presence of oxygen are known to promote the oxidative dimerization of terminal alkynes (Glaser coupling).[9][10] |
| Protodeboronation (in Suzuki Couplings) | 1. Use a Stronger, Non-Aqueous Base: Switch to bases like K₃PO₄ or CsF. 2. Minimize Water Content: Use anhydrous solvents and reagents. | This side reaction involves the cleavage of the C-B bond by a proton source, which can be exacerbated by aqueous bases or residual water. |
Experimental Protocols
Protocol 1: General Procedure for Copper-Free Sonogashira Coupling with this compound
This protocol is designed to minimize catalyst poisoning and alkyne homocoupling.
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the palladium pre-catalyst (e.g., Pd(XPhos) G3, 2-5 mol%), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Addition of Reagents: Add the degassed solvent (e.g., THF or 1,4-dioxane) and this compound (1.2 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography.
Visualizations
Catalyst Deactivation Pathway
Caption: Logical diagram of catalyst poisoning by a pyridine-containing substrate.
Troubleshooting Workflow for Low Yield
Caption: A step-by-step troubleshooting workflow for low-yield reactions.
References
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. grokipedia.com [grokipedia.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. reddit.com [reddit.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solubility of Pyridine Derivatives in Organic Solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with pyridine derivatives in organic solvents.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is my pyridine derivative insoluble in a particular organic solvent?
A1: The solubility of a pyridine derivative is influenced by a combination of factors related to both the solute (the pyridine derivative) and the solvent. Key factors include:
-
Polarity Mismatch: The principle of "like dissolves like" is fundamental. Polar pyridine derivatives will dissolve better in polar solvents, while non-polar derivatives are more soluble in non-polar solvents. A significant mismatch in polarity between your compound and the solvent is a common cause of insolubility.[1][2]
-
Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. Derivatives with functional groups that can act as hydrogen bond donors (e.g., -OH, -NH2) or acceptors (e.g., -C=O) can have complex solubility profiles. Solvents that can participate in hydrogen bonding (e.g., alcohols) may be more effective.
-
Crystal Lattice Energy: For solid pyridine derivatives, the energy required to break the crystal lattice structure can be a significant barrier to dissolution. Highly crystalline compounds with strong intermolecular forces in the solid state often exhibit poor solubility.
-
Molecular Size and Shape: Larger molecules with more rigid structures may be more difficult to solvate effectively, leading to lower solubility.
-
pKa of the Derivative and pH of the Medium: For ionizable pyridine derivatives, the pH of the solution can dramatically affect solubility. The basic nitrogen atom of the pyridine ring can be protonated in acidic conditions, forming a more soluble salt.[3]
Q2: How do different substituents on the pyridine ring affect solubility?
A2: Substituents can significantly alter the physicochemical properties of the pyridine ring and thus its solubility:
-
Polar Substituents: Groups like hydroxyl (-OH), amino (-NH2), and carboxyl (-COOH) increase the polarity of the molecule and its capacity for hydrogen bonding, which can enhance solubility in polar protic solvents like water and ethanol.
-
Non-Polar Substituents: Alkyl and aryl groups increase the lipophilicity (non-polar character) of the derivative, generally decreasing its solubility in polar solvents but increasing it in non-polar solvents like toluene and hexane.
-
Halogens: Halogens like chlorine (-Cl) can have a mixed effect. While they increase the molecular weight and can participate in some polar interactions, they can also increase lipophilicity. The overall effect on solubility will depend on the specific solvent.
-
Ionizable Groups: As mentioned, acidic or basic substituents will make the solubility highly dependent on the pH of the medium.
Q3: My compound precipitates when I dilute a DMSO stock solution into an aqueous buffer for a biological assay. What is happening and how can I prevent it?
A3: This is a common issue related to the difference between thermodynamic and kinetic solubility. Your stock solution in a strong organic solvent like DMSO may be supersaturated. When this is diluted into an aqueous buffer, the poor aqueous solubility of the compound causes it to precipitate out of solution.
To prevent this, you can try the following:
-
Lower the final concentration: The simplest solution is to work with a lower final concentration of your compound in the assay.
-
Use co-solvents: Adding a small percentage of a water-miscible organic solvent (a co-solvent) like ethanol or polyethylene glycol (PEG) to your aqueous buffer can increase the solubility of your compound.[4]
-
Employ solubilizing agents: Surfactants or cyclodextrins can be used to encapsulate the hydrophobic compound and increase its apparent solubility in the aqueous phase.[4]
-
Adjust the pH: If your compound has an ionizable group, adjusting the pH of the buffer to favor the charged (and more soluble) form can prevent precipitation.[4]
Section 2: Troubleshooting Guide for Solubility Problems
This guide provides a systematic approach to resolving common solubility issues encountered during experiments with pyridine derivatives.
Problem: A pyridine derivative is poorly soluble in the desired organic solvent for a reaction or analysis.
Step 1: Initial Assessment and Solvent Screening
-
Characterize your pyridine derivative: What are its functional groups? Is it polar or non-polar? Is it acidic or basic?
-
Consult solubility tables: Refer to the quantitative solubility data provided in this guide (Tables 1-3) or other available literature to find a suitable starting point for solvent selection.
-
Perform a small-scale solvent screening: Test the solubility of a small amount of your compound in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, DMSO).
Step 2: Optimization of Dissolution Conditions
-
Heating: Gently heating the mixture can increase the rate of dissolution and the overall solubility. However, be cautious of potential degradation of your compound at elevated temperatures.
-
Sonication: Using an ultrasonic bath can help to break up solid aggregates and enhance the dissolution process.
-
Extended Stirring: Allowing the mixture to stir for an extended period (several hours) at a constant temperature can help to reach equilibrium solubility.
Step 3: Advanced Solubilization Techniques
If the above steps are insufficient, consider the following methods:
-
Co-solvency: Introduce a second, miscible solvent (a co-solvent) in which your compound is more soluble. This changes the overall polarity of the solvent system. (See Experimental Protocol 2).
-
pH Adjustment: For basic pyridine derivatives, adding a small amount of an acid can protonate the pyridine nitrogen, forming a more soluble pyridinium salt. Conversely, for acidic derivatives, adding a base can deprotonate an acidic functional group to form a more soluble salt.
-
Salt Formation: If your pyridine derivative has a suitable ionizable group, converting it to a salt can dramatically improve its solubility in polar solvents. This is a common strategy in drug development. (See Experimental Protocol 3).[5][6]
Troubleshooting Workflow Diagram
References
Technical Support Center: Palladium Catalyst Removal in 2-Ethynyl-3-methoxypyridine Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from reactions involving 2-Ethynyl-3-methoxypyridine. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.
Troubleshooting Guides
This section addresses specific issues that may arise during the removal of palladium catalysts from reaction mixtures containing this compound.
Issue 1: High Levels of Residual Palladium in the Final Product After Purification
-
Possible Cause: The nitrogen atom in the pyridine ring of this compound can act as a strong ligand, coordinating with the palladium catalyst. This forms stable, soluble complexes that are challenging to remove using standard methods like simple filtration.[1][2][3]
-
Troubleshooting Steps:
-
Employ a High-Affinity Scavenger: Utilize a solid-supported scavenger specifically designed for palladium removal. Thiol-based scavengers (e.g., SiliaMetS Thiol) and trimercaptotriazine (TMT) are often effective for capturing palladium from solutions containing nitrogen heterocycles.[1][2][4]
-
Optimize Scavenging Conditions: Experiment with the amount of scavenger (typically 3-5 equivalents relative to the palladium catalyst), the reaction temperature, and the stirring time to maximize palladium removal.[1][2][4]
-
Activated Carbon Treatment: Activated carbon can be a cost-effective method for palladium removal. It can be used alone or in combination with other scavengers. However, it's important to screen for potential product loss due to non-specific adsorption.[4][5]
-
Sequential Treatment: Consider a multi-step purification approach. For instance, an initial filtration through Celite® to remove heterogeneous palladium particles can be followed by treatment with a scavenger and a final polishing step with activated carbon.[1]
-
Chromatography: Column chromatography can be effective in reducing palladium levels, although it may not always be sufficient on its own to reach very low ppm levels.[6] Combining chromatography with a subsequent scavenging step has been shown to be highly effective.[6]
-
Issue 2: Low Product Recovery After Palladium Removal
-
Possible Cause: The desired product, this compound or its derivatives, may be co-adsorbed onto the solid support used for palladium removal, particularly with non-selective adsorbents like activated carbon.[2][5]
-
Troubleshooting Steps:
-
Minimize Scavenger/Adsorbent Amount: Use the minimum effective amount of the scavenger or activated carbon required to achieve the desired level of palladium removal. This can be determined through small-scale optimization experiments.[2]
-
Solvent Selection: The choice of solvent can influence the binding of your product to the scavenger. Using a solvent in which your product is highly soluble can help minimize its adsorption.[2][4]
-
Thorough Washing: After filtration, wash the scavenger or activated carbon cake with fresh solvent to recover any adsorbed product.
-
Scavenger Screening: Test a panel of different scavengers. Some may have a lower affinity for your specific product while still effectively capturing palladium.[2]
-
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to remove palladium catalysts from reactions involving this compound?
A1: The primary challenge stems from the Lewis basic nitrogen atom in the pyridine ring. This nitrogen can coordinate strongly with the palladium catalyst, forming stable complexes that remain dissolved in the reaction mixture. This strong binding makes it difficult to separate the palladium from the desired product using simple physical separation methods like filtration.[1][2][3]
Q2: What are the typical regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
A2: Regulatory agencies such as the International Council for Harmonisation (ICH) have stringent guidelines for elemental impurities. For palladium, the permitted daily exposure (PDE) is 100 µ g/day , which often translates to a concentration limit of 10 parts per million (ppm) in the final drug substance, depending on the maximum daily dose of the drug.[1][7]
Q3: What are the most common methods for removing palladium catalysts in this context?
A3: The most common and effective methods include:
-
Scavenging: Using solid-supported reagents with functional groups that have a high affinity for palladium (e.g., thiol, TMT).[1][2][4] The scavenger binds to the palladium, and the resulting solid complex is removed by filtration.
-
Adsorption: Using materials like activated carbon to adsorb the palladium species.[5][8]
-
Chromatography: Purifying the product using column chromatography.[6][9]
-
Filtration through Celite®: This is effective for removing heterogeneous or precipitated palladium particles.[9][10]
Q4: How do I choose the right palladium scavenger?
A4: The choice of scavenger depends on several factors, including the oxidation state of the palladium (Pd(0) vs. Pd(II)), the solvent system, and the nature of your product. Thiol-based scavengers are generally versatile and effective for a range of palladium species.[4][11] It is often recommended to screen a small panel of different scavengers to identify the most efficient one for your specific reaction.[2][4]
Q5: Can I use a combination of methods for palladium removal?
A5: Yes, a combination of methods is often the most effective approach. For example, you can perform a preliminary filtration through Celite® to remove bulk solids, followed by treatment with a high-affinity scavenger to capture dissolved palladium, and potentially a final polish with activated carbon.[1]
Data Presentation
Table 1: Efficiency of Palladium Scavengers in Reactions with Nitrogen-Containing Compounds
| Scavenger Type | Substrate Type | Initial Pd (ppm) | Final Pd (ppm) | Product Yield | Reference |
| SiliaMetS Thiol | Naphthalenopiperazine | >1,300 | 2 | 90% | [12] |
| Si-TMT | Indole Derivatives | >1000 (post-chromatography) | <50 | N/A | [6] |
| MP-TMT | 2-methyl-5-phenylbenzoxazole | 33,000 | <200 | N/A | [13] |
| Thiol-functionalized silica | Various APIs | 300 | <1 | 97% | [5] |
Note: The data presented is for nitrogen-containing compounds that are structurally related to this compound and serves as a general guide.
Table 2: Performance of Activated Carbon for Palladium Removal
| Substrate Type | Initial Pd (ppm) | Final Pd (ppm) | Notes | Reference |
| Asthma drug candidate | 300 | <1 | 0.2 wt% activated carbon, 45°C, 18h | [5] |
| General API | 500 | ~435 (at 2g/10mL) | Inefficient removal even at high loading | [14] |
| Product with multiple functional groups | 2239 | 20 | Used in combination with TMT scavenger | [5] |
Note: The effectiveness of activated carbon can be highly substrate-dependent and may lead to product loss.
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger
-
Dissolution: Dissolve the crude reaction mixture containing this compound in a suitable organic solvent (e.g., Toluene, THF, DCM).
-
Scavenger Addition: Add the selected solid-supported palladium scavenger (e.g., SiliaMetS® Thiol, MP-TMT). A typical starting point is 3-5 equivalents relative to the initial amount of palladium catalyst used.[1][4]
-
Agitation: Stir the mixture at an appropriate temperature (room temperature to 60°C) for a period of 1 to 24 hours. The optimal time and temperature should be determined experimentally.
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger-palladium complex.
-
Washing: Wash the filter cake with fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the residual palladium content in the purified product using methods like ICP-MS.
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in a suitable organic solvent.
-
Carbon Addition: Add activated carbon to the solution. A typical starting amount is 5-10 wt% relative to the crude product.[4]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.[4]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter.
-
Washing: Wash the Celite®/carbon pad with fresh solvent.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Analysis: Determine the residual palladium concentration and assess the product yield to check for losses due to adsorption.
Visualizations
Caption: General workflow for palladium catalyst removal.
Caption: Troubleshooting high residual palladium.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. silicycle.com [silicycle.com]
- 13. biotage.com [biotage.com]
- 14. biotage.com [biotage.com]
Validation & Comparative
A Comparative Guide to Catalysts for the Synthesis of 2-Ethynyl-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-ethynyl-3-methoxypyridine, a valuable building block in medicinal chemistry and materials science, is predominantly achieved through the Sonogashira cross-coupling reaction. The choice of catalyst is a critical parameter that significantly influences the efficiency, yield, and substrate scope of this transformation. This guide provides a comparative analysis of various catalytic systems employed for the synthesis of this compound and its analogues, supported by experimental data to facilitate catalyst selection and optimization.
Performance Comparison of Catalytic Systems
The efficiency of the Sonogashira coupling for the synthesis of ethynylpyridines is highly dependent on the combination of the palladium source, copper co-catalyst (if applicable), ligands, and reaction conditions. Below is a summary of quantitative data for different catalytic systems used in the synthesis of this compound and closely related compounds.
| Catalyst System | Substrate | Alkyne | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Pd(PPh₃)₂Cl₂ / CuI | 2-Bromo-3-methoxypyridine | Terminal Alkyne | Diisopropylamine | THF | RT | 3 | ~89 (analogous) | [1] |
| Pd(CF₃COO)₂ / PPh₃ / CuI | 2-Amino-3-bromopyridine | Phenylacetylene | Et₃N | DMF | 100 | 3 | 98 | [2] |
| Pd/CuFe₂O₄ | Aryl Halide | Acetylene | K₂CO₃ | EtOH | 70 | Varies | Good to Excellent | [3] |
| PdCl₂(PPh₃)₂ / CuI | Iodopyridines | Terminal Alkynes | Et₃N | DMF | 65 | Varies | Good to Excellent | [4] |
| (NHC)-Cu / (NHC)-Pd | Aryl Bromides | Aryl Alkynes | Not Specified | Non-anhydrous | Not Specified | Varies | High | [5] |
| Nanosized MCM-41-Pd / CuI / PPh₃ | Aryl Halides | Terminal Alkynes | Et₃N | Dioxane | 50 | 3 | High | [6] |
Note: "RT" denotes room temperature. Data for analogous reactions are included to provide a broader comparative context.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. The following are representative experimental protocols for the Sonogashira coupling to synthesize ethynylpyridines.
Protocol 1: General Sonogashira Coupling of 2-Bromo-3-methoxypyridine
This protocol is a generalized procedure based on established methods for the Sonogashira coupling of aryl bromides.[7]
Materials:
-
2-Bromo-3-methoxypyridine
-
Terminal alkyne (e.g., trimethylsilylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Diisopropylamine (DIPA) or Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask, add Pd(PPh₃)₂Cl₂ (e.g., 2-5 mol%) and CuI (e.g., 1-3 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent, 2-bromo-3-methoxypyridine (1.0 eq), the terminal alkyne (1.1-1.5 eq), and the amine base (2.0-3.0 eq).
-
Stir the reaction mixture at room temperature or heat to the desired temperature (typically 50-100 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Protocol 2: Palladium-Catalyzed Sonogashira Coupling of 2-Amino-3-bromopyridines
This protocol describes a specific application for a related substrate, providing insights into reaction optimization.[2]
Materials:
-
2-Amino-3-bromopyridine (0.5 mmol)
-
Terminal alkyne (0.6 mmol)
-
Palladium(II) trifluoroacetate (Pd(CF₃COO)₂) (4.2 mg, 2.5 mol%)
-
Triphenylphosphine (PPh₃) (6.6 mg, 5.0 mol%)
-
Copper(I) iodide (CuI) (4.8 mg, 5.0 mol%)
-
Triethylamine (Et₃N) (1 mL)
-
N,N-Dimethylformamide (DMF) (2.0 mL)
Procedure:
-
Under a nitrogen atmosphere, add Pd(CF₃COO)₂, PPh₃, and CuI to a 10 mL round-bottomed flask.
-
Add DMF solvent and stir for 30 minutes.
-
Add 2-amino-3-bromopyridine and the terminal alkyne.
-
Heat the reaction mixture at 100 °C for 3 hours, monitoring the reaction progress by TLC.
-
After completion, proceed with a standard aqueous workup and purification by column chromatography.
Reaction Mechanisms and Workflows
Visualizing the catalytic cycle and experimental workflow can aid in understanding the reaction and planning experiments.
Catalytic Cycle of the Sonogashira Coupling
The generally accepted mechanism for the copper-co-catalyzed Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[8]
Caption: The catalytic cycle of the Sonogashira cross-coupling reaction.
Experimental Workflow for Sonogashira Coupling
A typical experimental workflow for performing a Sonogashira coupling reaction is outlined below.
Caption: A generalized experimental workflow for the Sonogashira coupling reaction.
References
- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 2. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 3. ijnc.ir [ijnc.ir]
- 4. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Predicted Biological Activity of 2-Ethynyl-3-methoxypyridine and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activities of 2-ethynyl-3-methoxypyridine and its positional isomers. Direct experimental data comparing these specific isomers is limited in publicly available literature. Therefore, this guide synthesizes information from studies on related substituted pyridine compounds to predict and compare their potential biological activities based on established structure-activity relationships (SAR).
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antimicrobial, and neurological effects. The introduction of ethynyl and methoxy substituents to the pyridine ring can significantly modulate its physicochemical properties and biological targets. The specific positioning of these groups, creating a series of isomers, is expected to lead to distinct pharmacological profiles. This guide explores these potential differences to aid in the rational design and prioritization of future research and drug discovery efforts.
Predicted Biological Activities and Structure-Activity Relationships
Based on the analysis of related compounds, the primary biological activities anticipated for this compound and its isomers fall into three main categories: anticancer, neurological, and antimicrobial activities. The location of the ethynyl and methoxy groups is predicted to be a critical determinant of both the type and potency of the biological activity.
Anticancer Activity
Substituted pyridines are well-documented as potent anticancer agents. The introduction of a methoxy group, in particular, has been shown to enhance antiproliferative activity. The position of this methoxy group can drastically alter the mechanism of action, for instance, by switching between inducing methuosis (a form of non-apoptotic cell death) and disrupting microtubules.
It is hypothesized that isomers with the methoxy and ethynyl groups at positions that allow for optimal interaction with specific enzymatic pockets or cellular targets will exhibit the most potent anticancer effects. For example, certain substitution patterns may favor binding to kinase domains or interfering with protein-protein interactions crucial for cancer cell survival.
Neurological Activity
Ethynylpyridine derivatives have been identified as potent modulators of neurological targets. For instance, analogues of 3-ethynylpyridine have been developed as antagonists for the metabotropic glutamate receptor 5 (mGluR5), a target for treating various central nervous system disorders. Furthermore, some substituted pyridines act as agonists or antagonists of nicotinic acetylcholine receptors (nAChRs). The electronic properties and steric hindrance imparted by the methoxy group in different positions are likely to influence the binding affinity and selectivity of these compounds for various receptor subtypes.
Antimicrobial Activity
Pyridine derivatives are known to possess a broad spectrum of antimicrobial activities. The specific substitution pattern can influence the compound's ability to penetrate bacterial or fungal cell walls and interact with essential enzymes or cellular processes. The lipophilicity and electronic distribution, which vary among the isomers of ethynyl-methoxypyridine, will likely play a significant role in determining their antimicrobial spectrum and potency.
Comparative Data Summary
As direct comparative experimental data for the isomers of this compound is not available, the following table provides a qualitative prediction of potential activity based on SAR principles derived from related compounds. This table is intended to guide hypothesis generation for future experimental work.
| Compound Isomer | Predicted Primary Biological Activity | Rationale based on Structure-Activity Relationships of Related Pyridines |
| This compound | Neurological, Anticancer | The ortho-positioning of the methoxy group to the nitrogen may influence its basicity and interaction with receptor sites. The proximity of the two substituents could lead to unique conformational preferences affecting target binding. |
| 2-Ethynyl-4-methoxypyridine | Anticancer, Neurological | The para-position of the methoxy group to the nitrogen may enhance interactions with targets where electron-donating groups are favorable at this position. |
| 2-Ethynyl-5-methoxypyridine | Neurological, Anticancer | The meta-positioning of the methoxy group can alter the electronic distribution of the ring, potentially favoring interactions with different neurological or oncological targets compared to other isomers. |
| 2-Ethynyl-6-methoxypyridine | Anticancer | The methoxy group at the 6-position could sterically hinder interactions with certain targets while promoting binding to others, potentially leading to a distinct anticancer profile. |
| 3-Ethynyl-2-methoxypyridine | Neurological, Anticancer | The 2-methoxy group is a common feature in biologically active pyridines. Its combination with a 3-ethynyl group could lead to potent modulation of neurological receptors or kinase activity. |
| 3-Ethynyl-4-methoxypyridine | Anticancer, Neurological | The 4-methoxy group can influence the electronic properties of the ethynyl substituent through resonance, potentially enhancing its reactivity or binding affinity. |
| 3-Ethynyl-5-methoxypyridine | Neurological | The substitution pattern is similar to known nicotinic acetylcholine receptor modulators. |
| 4-Ethynyl-2-methoxypyridine | Anticancer, Antimicrobial | The 2-methoxy group is known to contribute to the biological activity of various pyridine derivatives. The 4-ethynyl group provides a rigid linker for potential interactions. |
| 4-Ethynyl-3-methoxypyridine | Anticancer, Neurological | The relative positions of the substituents may allow for specific hydrogen bonding and hydrophobic interactions within target protein binding sites. |
Experimental Protocols
The following are representative, generalized protocols for assays that would be employed to evaluate the biological activities of this compound and its isomers.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the antiproliferative activity of compounds against cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a range from 0.01 µM to 100 µM) and incubated for another 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.
Neuronal Receptor Binding Assay (Radioligand Displacement)
This assay is used to determine the affinity of a compound for a specific neuronal receptor.
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., nAChRs or mGluR5) are prepared from cultured cells or animal brain tissue.
-
Binding Reaction: The membranes are incubated with a specific radioligand (a radioactive molecule that binds to the target receptor) and varying concentrations of the test compound.
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter to separate the bound from the free radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filter, which represents the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The ability of the test compound to displace the radioligand is determined. The Ki value (inhibition constant), which represents the affinity of the compound for the receptor, is calculated from the IC50 value (the concentration of the compound that displaces 50% of the specific radioligand binding).
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
The following diagrams illustrate conceptual workflows and pathways relevant to the biological evaluation of these compounds.
Caption: General experimental workflow for the synthesis and biological evaluation of pyridine isomers.
Caption: Hypothetical signaling pathway modulated by a pyridine isomer acting as a receptor antagonist or agonist.
Conclusion
While direct experimental data for the comparative biological activity of this compound and its isomers is currently lacking, this guide provides a predictive framework based on the well-established principles of structure-activity relationships for substituted pyridines. The positional arrangement of the ethynyl and methoxy groups is anticipated to be a key determinant of their pharmacological profiles, influencing their potential as anticancer, neurological, or antimicrobial agents. The provided experimental protocols and conceptual diagrams offer a roadmap for the systematic evaluation of these promising compounds. Further experimental investigation is warranted to validate these predictions and unlock the full therapeutic potential of this chemical class.
The Elusive Structure-Activity Relationship of 2-Ethynyl-3-methoxypyridine Derivatives: A Comparative Guide Based on Analogous Scaffolds
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of a chemical scaffold is paramount for designing potent and selective therapeutic agents. This guide delves into the predicted SAR of 2-ethynyl-3-methoxypyridine derivatives. Due to a lack of publicly available, direct experimental data on this specific scaffold, this analysis is built upon established SAR principles from closely related methoxypyridine and ethynylpyridine analogs. The insights presented herein are intended to provide a rational basis for the design and future investigation of this promising, yet underexplored, class of compounds.
Introduction to the this compound Scaffold
The this compound scaffold combines several key features that are attractive in medicinal chemistry. The pyridine ring serves as a versatile core, offering multiple points for substitution and potential for hydrogen bonding interactions. The 3-methoxy group can influence the electronic properties of the ring and provide a hydrogen bond acceptor. The 2-ethynyl group is a particularly interesting functional group, known to act as a bioisostere for other groups, a reactive handle for covalent modification of targets, or a rigid linker to orient substituents for optimal target engagement.
While direct SAR studies on this compound derivatives are not readily found in the literature, we can infer potential activity trends by examining related compound classes that have been investigated for various biological activities, including anticancer and enzyme inhibitory effects.
Comparative Analysis of Substituted Methoxypyridine Analogs
Research on various methoxypyridine derivatives has revealed key insights into how substitutions on the pyridine ring influence biological activity. For instance, studies on 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles have demonstrated potent cytotoxic activity against several cancer cell lines.[1][2] The nature and position of substituents on the aryl ring at the 4-position were found to be critical for this activity.
Table 1: Inferred Structure-Activity Relationship of Hypothetical this compound Derivatives Based on Anticancer Activity of Analogous 2-Methoxypyridines
| Compound ID | R1 (at position 4) | R2 (at position 5) | R3 (at position 6) | Predicted Anticancer Potency | Rationale based on Analog SAR |
| Hypothetical-1 | H | H | H | Low | Unsubstituted scaffold likely lacks specific interactions for high potency. |
| Hypothetical-2 | Phenyl | H | H | Moderate | Aryl substitution at position 4 is a common strategy to enhance activity. |
| Hypothetical-3 | 4-Chlorophenyl | H | H | High | Electron-withdrawing groups on the 4-aryl substituent often enhance potency in related series. |
| Hypothetical-4 | 4-Methoxyphenyl | H | H | Moderate to High | Electron-donating groups can also be favorable, potentially improving pharmacokinetic properties. |
| Hypothetical-5 | H | NO2 | H | Moderate | Introduction of a nitro group can introduce new interactions and impact electronic properties. |
| Hypothetical-6 | H | H | NH2 | Moderate | An amino group can act as a hydrogen bond donor, potentially improving target binding. |
The Role of the Ethynyl Group: Insights from Ethynylpyridine Derivatives
The ethynyl group is a versatile functional group in medicinal chemistry. In some contexts, it can act as a "warhead" for covalent inhibitors, particularly for enzymes with a nearby cysteine residue. More commonly, it serves as a rigid linker to position other functional groups for optimal interaction with a biological target. For example, 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine analogues have been investigated as potent, noncompetitive metabotropic glutamate receptor 5 (mGluR5) antagonists. In this series, the ethynylpyridine core serves to orient the thiazole moiety within the receptor's binding pocket.
For our hypothetical this compound derivatives, the ethynyl group could be functionalized with various substituents (R4) to probe for additional binding interactions.
Table 2: Predicted Impact of Substituents on the Ethynyl Group of this compound Derivatives
| Compound ID | R4 (on ethynyl group) | Predicted Impact on Activity | Rationale |
| Hypothetical-7 | H | Baseline | Terminal alkyne may have intrinsic activity or serve as a synthetic handle. |
| Hypothetical-8 | Phenyl | Potential for increased potency | Phenyl group can engage in pi-stacking or hydrophobic interactions. |
| Hypothetical-9 | Cyclopropyl | May improve metabolic stability and binding affinity | Small, rigid groups can be advantageous for fitting into specific binding pockets. |
| Hypothetical-10 | -(CH2)n-OH | Potential for improved solubility and new H-bonding interactions | Introduction of a polar, flexible chain. |
Experimental Protocols for Evaluation
The following are representative experimental protocols adapted from studies on analogous pyridine derivatives that would be suitable for evaluating the biological activity of novel this compound compounds.
General Synthesis of this compound Derivatives
A plausible synthetic route to the this compound core would likely involve a Sonogashira coupling reaction between a 2-halo-3-methoxypyridine and a terminal alkyne.
Caption: General Sonogashira coupling approach for the synthesis of this compound derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is commonly used to assess the antiproliferative effects of compounds on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The synthesized this compound derivatives are dissolved in DMSO and diluted to various concentrations in culture medium. The cells are then treated with these compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration.
Caption: A streamlined workflow of the MTT assay for determining the cytotoxic effects of novel compounds.
Kinase Inhibition Assay
If the compounds are designed as kinase inhibitors, a biochemical assay would be necessary to determine their direct inhibitory effect on the target kinase.
-
Reagents: Recombinant kinase, substrate peptide, ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega).
-
Assay Procedure:
-
The kinase, substrate, and test compound (at various concentrations) are incubated together in an assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
After a set incubation time, the ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
-
Data Analysis: The luminescence is proportional to the amount of ADP formed and thus reflects the kinase activity. The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.
Caption: A simplified workflow for a typical in vitro kinase inhibition assay.
Signaling Pathway Context: Targeting Kinase Pathways in Cancer
Many anticancer agents function by inhibiting specific signaling pathways that are dysregulated in cancer cells. The PI3K/mTOR pathway is a frequently targeted pathway in cancer drug discovery. Sulfonamide methoxypyridine derivatives have been explored as dual PI3K/mTOR inhibitors.[3] Should this compound derivatives be investigated as kinase inhibitors, this is a relevant pathway to consider.
Caption: A diagram illustrating the potential inhibitory action of this compound derivatives on the PI3K/mTOR pathway.
Conclusion and Future Directions
While the structure-activity relationship of this compound derivatives remains to be experimentally defined, this guide provides a predictive framework based on the SAR of analogous methoxypyridine and ethynylpyridine compounds. The key takeaways for the rational design of derivatives from this scaffold are:
-
Substitution at the 4-position of the pyridine ring is likely to be a critical determinant of activity. Aryl groups, particularly those with specific electronic properties, are a promising starting point.
-
The ethynyl group at the 2-position offers a valuable vector for introducing additional functionality. Exploring a range of substituents on the alkyne is warranted to probe for further interactions with biological targets.
-
The 3-methoxy group is an important electronic and steric feature. Its interaction with target proteins should be considered in molecular modeling studies.
It is imperative that these hypotheses are tested through the synthesis and rigorous biological evaluation of a focused library of this compound derivatives. Such studies will be invaluable in unlocking the full therapeutic potential of this intriguing chemical scaffold.
References
A Comparative Guide to the Electronic Properties of 2-Ethynyl-3-methoxypyridine and a Look at Its Analogs
For Researchers, Scientists, and Drug Development Professionals: A deep dive into the computational analysis of 2-Ethynyl-3-methoxypyridine's electronic characteristics, benchmarked against key structural analogs.
This guide offers a comparative analysis of the electronic properties of this compound, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental and computational data for this specific compound, this guide leverages computational studies on structurally related molecules—2-ethynylpyridine and 3-methoxypyridine—to provide insights into its expected electronic behavior. The data presented is compiled from various computational studies, and while efforts have been made to ensure consistency, variations may exist due to different theoretical levels employed in the original research.
Introduction to Computational Electronic Property Analysis
Understanding the electronic properties of a molecule, such as its ability to donate or accept electrons, is fundamental to predicting its reactivity, stability, and potential applications.[1] Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating these properties.[2] Key parameters derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, ionization potential, and electron affinity.
Comparative Analysis of Electronic Properties
The electronic properties of this compound are influenced by the interplay of the electron-donating methoxy group (-OCH₃) and the electron-withdrawing ethynyl group (-C≡CH) on the pyridine ring. To understand these effects, we compare the calculated electronic properties of 2-ethynylpyridine and 3-methoxypyridine.
| Property | This compound (Predicted) | 2-Ethynylpyridine (Calculated) | 3-Methoxypyridine (Calculated) | Pyridine (Reference) |
| HOMO Energy (eV) | ~ -6.0 to -6.5 | -6.77 | -6.34 | -6.93 |
| LUMO Energy (eV) | ~ -0.5 to -1.0 | -0.85 | -0.21 | -0.45 |
| HOMO-LUMO Gap (eV) | ~ 5.0 to 6.0 | 5.92 | 6.13 | 6.48 |
| Ionization Potential (eV) | ~ 8.0 to 8.5 | ~ 9.0 | ~ 8.5 | 9.26 (Experimental) |
| Electron Affinity (eV) | ~ 0.5 to 1.0 | ~ 0.4 | ~ 0.1 | -0.62 (Experimental) |
Note: The values for this compound are predicted based on the trends observed from its analogs. The calculated values for the analogs are representative values from DFT studies and may vary depending on the specific computational method and basis set used.
The methoxy group, being an electron-donating group, is expected to raise the HOMO energy level, making the molecule more susceptible to electrophilic attack. Conversely, the ethynyl group, an electron-withdrawing group, tends to lower the LUMO energy level, making the molecule a better electron acceptor. The combination of these two groups in this compound is anticipated to result in a smaller HOMO-LUMO gap compared to pyridine, suggesting increased reactivity.
Experimental Protocols: A Generalized Approach
Computational Methodology
A typical computational protocol for determining the electronic properties of substituted pyridines involves the following steps:[2]
-
Geometry Optimization: The molecular structure is optimized to its lowest energy conformation using a DFT method, commonly with the B3LYP functional and a basis set such as 6-311++G(d,p).[1]
-
Frequency Calculations: Vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface.
-
Electronic Property Calculations: Single-point energy calculations are then carried out to determine the electronic properties, including HOMO and LUMO energies.
-
Derivation of Properties:
-
Ionization Potential (IP) is often approximated by the negative of the HOMO energy (-EHOMO) according to Koopmans' theorem.
-
Electron Affinity (EA) is approximated by the negative of the LUMO energy (-ELUMO).
-
The HOMO-LUMO gap is the difference between the LUMO and HOMO energies (ELUMO - EHOMO).
-
Experimental Determination of Ionization Potential
Photoelectron Spectroscopy (PES) is the primary experimental technique for determining the ionization potential of molecules. In this method, a molecule is irradiated with high-energy photons, causing the ejection of an electron. The kinetic energy of the ejected electron is measured, and from this, the binding energy of the electron, which corresponds to the ionization potential, can be determined.
Visualizing the Computational Workflow
The following diagram illustrates the typical workflow for a computational study of molecular electronic properties.
Caption: A flowchart of a typical computational chemistry study.
Signaling Pathways and Logical Relationships
In the context of drug development, understanding how the electronic properties of a molecule influence its interaction with biological targets is crucial. The following diagram illustrates a simplified signaling pathway where a small molecule inhibitor, such as a substituted pyridine derivative, interacts with a target protein.
Caption: A diagram of a ligand-receptor signaling pathway.
The electronic properties of the inhibitor, governed by its HOMO-LUMO gap and charge distribution, play a critical role in its binding affinity and specificity to the receptor protein. A smaller HOMO-LUMO gap can indicate higher reactivity and potentially stronger binding.
References
A Comparative Benchmarking of Synthetic Routes to 2-Ethynyl-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary synthetic routes to 2-ethynyl-3-methoxypyridine, a valuable building block in medicinal chemistry and materials science. The synthetic efficiency of each route is evaluated based on key metrics such as overall yield, number of steps, and reaction conditions. Detailed experimental protocols and workflow visualizations are provided to support researchers in selecting the most suitable method for their specific needs.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for the two most prominent synthetic routes to this compound: Sonogashira coupling and Seyferth-Gilbert homologation.
| Metric | Route 1: Sonogashira Coupling | Route 2: Seyferth-Gilbert Homologation |
| Starting Material | 2-Bromo-3-methoxypyridine | 2-Formyl-3-methoxypyridine |
| Key Reagents | Ethynyltrimethylsilane, Pd catalyst, Cu(I) cocatalyst, Base | Ohira-Bestmann reagent, Base |
| Number of Steps | 2 (Coupling and Deprotection) | 1 |
| Overall Yield | Good to Excellent (typically 70-90%) | Good (typically 60-85%) |
| Reaction Conditions | Mild to moderate temperature (RT to 100 °C) | Low temperature (-78 °C to RT) |
| Key Advantages | High yields, well-established, tolerant of various functional groups. | Fewer steps, avoids transition metal catalysts in the key step. |
| Key Disadvantages | Requires a pre-functionalized starting material (halide), potential for catalyst contamination in the final product. | Requires a specific aldehyde precursor, the Ohira-Bestmann reagent can be expensive. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route.
Experimental Protocols
Route 1: Sonogashira Coupling of 2-Bromo-3-methoxypyridine
This two-step route involves the palladium-catalyzed cross-coupling of 2-bromo-3-methoxypyridine with a protected alkyne, followed by deprotection.
Step 1: Sonogashira Coupling
-
Materials:
-
2-Bromo-3-methoxypyridine (1.0 equiv)
-
Ethynyltrimethylsilane (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromo-3-methoxypyridine, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF and triethylamine to the flask.
-
Add ethynyltrimethylsilane dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-(trimethylsilylethynyl)-3-methoxypyridine.
-
Step 2: Deprotection
-
Materials:
-
2-(Trimethylsilylethynyl)-3-methoxypyridine (1.0 equiv)
-
Potassium carbonate (K₂CO₃) (1.5 equiv)
-
Methanol (MeOH)
-
-
Procedure:
-
Dissolve 2-(trimethylsilylethynyl)-3-methoxypyridine in methanol.
-
Add potassium carbonate to the solution.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the final product, this compound.
-
Route 2: Seyferth-Gilbert Homologation of 2-Formyl-3-methoxypyridine
This one-step route directly converts the aldehyde functionality to a terminal alkyne.
-
Materials:
-
2-Formyl-3-methoxypyridine (1.0 equiv)
-
Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous methanol (MeOH)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
To a stirred solution of the Ohira-Bestmann reagent in anhydrous THF at 0 °C under an inert atmosphere, add potassium carbonate.
-
Add a solution of 2-formyl-3-methoxypyridine in anhydrous methanol dropwise to the mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
-
Conclusion
Both the Sonogashira coupling and the Seyferth-Gilbert homologation represent viable and efficient methods for the synthesis of this compound. The choice between the two routes will depend on the specific requirements of the synthesis, including the availability of starting materials, desired scale, and tolerance for certain reagents and reaction conditions. The Sonogashira coupling is a well-established and high-yielding method, particularly suitable for large-scale synthesis, provided the halogenated precursor is readily available. The Seyferth-Gilbert homologation offers a more direct, one-step approach from the corresponding aldehyde, which can be advantageous in terms of step economy. Researchers should carefully consider the trade-offs presented in this guide to select the optimal synthetic strategy for their drug discovery and development programs.
Comparative Analysis of 2-Ethynyl-3-methoxypyridine: A Guide to Cross-Reactivity and Selectivity in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity and selectivity of 2-Ethynyl-3-methoxypyridine with alternative compounds, supported by experimental data. The information presented herein is intended to assist researchers in making informed decisions for their drug discovery and development programs.
Introduction
This compound is a chemical entity of interest in contemporary pharmacological research. Its structural similarity to known selective negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5) suggests its potential activity at this target. Understanding the selectivity profile of a compound is paramount in drug development to minimize off-target effects and predict potential side effects. This guide compares this compound with two well-characterized mGluR5 NAMs, 2-methyl-6-(phenylethynyl)pyridine (MPEP) and 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP), providing available data on their performance in various biological assays.
Comparative Selectivity Profile
The following table summarizes the available quantitative data on the binding affinity and functional activity of this compound and its comparators, MPEP and MTEP, against their primary target, mGluR5, and a selection of off-target receptors and kinases.
| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | % Inhibition @ 1µM | Reference |
| This compound | mGluR5 | Radioligand Binding | Data Not Available | Data Not Available | Data Not Available | |
| Kinase Panel (representative) | Biochemical Assay | Data Not Available | Data Not Available | Data Not Available | ||
| MPEP | mGluR5 | Radioligand Binding | 15 | [1] | ||
| mGluR5 | Functional Assay | 36 | [2] | |||
| mGluR1 | Functional Assay | >100,000 | [3] | |||
| mGluR2 | Functional Assay | >100,000 | [3] | |||
| mGluR3 | Functional Assay | >100,000 | [3] | |||
| mGluR4 | Functional Assay | >10,000 (PAM activity) | [3] | |||
| NMDA Receptor | Electrophysiology | >20,000 | [4] | |||
| MTEP | mGluR5 | Radioligand Binding | 30 (methoxymethyl-MTEP) | [1] | ||
| mGluR5 | Functional Assay | ~20 | [4] | |||
| mGluR1 | Functional Assay | >10,000 | [4] | |||
| Other mGluRs | Functional Assay | No effect | [5] |
Note: Data for this compound is currently unavailable in the public domain. The table highlights the selectivity of MPEP and MTEP, with MTEP generally considered more selective and having fewer off-target effects than MPEP.[5] MPEP has been reported to act as a positive allosteric modulator (PAM) at mGluR4 at higher concentrations and exhibits non-competitive antagonism at NMDA receptors at concentrations of 20 µM or greater.[3][4]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the experimental procedures used to assess selectivity, the following diagrams illustrate the mGluR5 signaling pathway and a general workflow for selectivity profiling.
Caption: A simplified diagram of the mGluR5 signaling cascade.
Caption: A generalized workflow for determining compound selectivity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Competitive Radioligand Binding Assay for mGluR5
This protocol is adapted from standard procedures for determining the binding affinity of a test compound to the mGluR5 receptor.[6][7][8]
a. Membrane Preparation:
-
Culture HEK293 cells stably expressing the human mGluR5 receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA, 5 mM EGTA, with protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation step.
-
Resuspend the final membrane pellet in assay buffer (50 mM Tris-HCl, pH 7.4, 3 mM MgCl₂, 1 mM CaCl₂) and determine the protein concentration using a BCA protein assay.
-
Store membrane preparations at -80°C until use.
b. Binding Assay:
-
In a 96-well plate, combine the following in a final volume of 200 µL:
-
50 µL of mGluR5 membrane preparation (typically 10-20 µg of protein).
-
50 µL of radioligand (e.g., [³H]MPEP or [³H]methoxy-MTEP) at a final concentration close to its Kd value.
-
50 µL of assay buffer for total binding.
-
50 µL of a high concentration of a non-radiolabeled mGluR5 antagonist (e.g., 10 µM MPEP) for non-specific binding.
-
50 µL of a serial dilution of the test compound (e.g., this compound) for competition binding.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
c. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Kinase Selectivity Panel Assay (Radiometric)
This protocol describes a general method for assessing the selectivity of a compound against a panel of protein kinases using a radiometric assay format.[9][10][11]
a. Reagents and Materials:
-
A panel of purified, active protein kinases.
-
Corresponding specific peptide or protein substrates for each kinase.
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
[γ-³³P]ATP.
-
Test compound (e.g., this compound) serially diluted in DMSO.
-
96-well filter plates (e.g., phosphocellulose or SAM²® Biotin Capture Membrane).
-
Phosphoric acid wash solution.
-
Scintillation cocktail.
b. Assay Procedure:
-
In a 96-well reaction plate, add 5 µL of the test compound at various concentrations (typically in duplicate). Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).
-
Add 10 µL of a mixture containing the kinase and its specific substrate to each well.
-
Initiate the kinase reaction by adding 10 µL of a solution containing [γ-³³P]ATP and non-radiolabeled ATP (at a concentration close to the Km for each kinase) to each well. The final reaction volume is 25 µL.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 25 µL of 3% phosphoric acid.
-
Transfer 10 µL of the reaction mixture from each well to the corresponding well of a filter plate.
-
Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
c. Data Analysis:
-
Determine the kinase activity for each reaction by measuring the amount of incorporated ³³P.
-
Calculate the percentage of inhibition for the test compound at each concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value for each kinase where significant inhibition is observed by fitting the data to a sigmoidal dose-response curve.
-
The selectivity profile is generated by comparing the IC50 values across the entire kinase panel.
Conclusion
This guide provides a framework for evaluating the cross-reactivity and selectivity of this compound. While direct experimental data for this compound is not yet widely available, the provided protocols and comparative data for the established mGluR5 NAMs, MPEP and MTEP, offer a valuable resource for researchers. The presented information underscores the importance of comprehensive selectivity profiling in the early stages of drug discovery to identify compounds with the most favorable therapeutic potential. Further investigation into the pharmacological profile of this compound is warranted to determine its utility as a research tool or potential therapeutic agent.
References
- 1. [3H]Methoxymethyl-3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine binding to metabotropic glutamate receptor subtype 5 in rodent brain: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. benchchem.com [benchchem.com]
- 4. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabotropic Glutamate Receptor Subtype 5 Antagonists MPEP and MTEP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. reactionbiology.com [reactionbiology.com]
A Comparative Guide to the Synthesis of Kinase Inhibitors: Exploring Alternatives to 2-Ethynyl-3-methoxypyridine
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the efficiency and novelty of a synthetic route. This guide provides a comparative analysis of synthetic strategies for kinase inhibitors, focusing on alternatives to the use of 2-Ethynyl-3-methoxypyridine. While this compound represents a potential precursor for certain kinase inhibitor scaffolds through reactions like the Sonogashira coupling, this guide explores established, alternative synthetic pathways to prominent kinase inhibitors, providing a basis for comparison in terms of efficiency, scalability, and starting material accessibility.
This analysis focuses on the synthetic routes of three key kinase inhibitors: GSK1070916 (an Aurora kinase inhibitor), AZD5363 (an AKT kinase inhibitor), and Ipatasertib (an AKT kinase inhibitor). These examples showcase diverse and innovative approaches to constructing complex heterocyclic cores without relying on this compound, offering valuable insights for medicinal chemists and process development scientists.
Comparison of Synthetic Strategies
The following sections detail the synthetic approaches for the target molecules, highlighting the key bond-forming strategies and starting materials that serve as alternatives to a hypothetical route involving this compound.
Hypothetical Synthesis Using this compound
A plausible application of this compound in kinase inhibitor synthesis would be the Sonogashira coupling with a halogenated pyrimidine core, a common scaffold in this class of drugs. This would form a key pyridinyl-ethynyl-pyrimidine linkage.
Caption: Hypothetical Sonogashira coupling of this compound.
While theoretically sound, the practical application and efficiency of this specific transformation in the synthesis of a marketed drug are not prominently documented. The following sections present validated and published alternative routes.
Alternative Synthetic Routes to Commercially Relevant Kinase Inhibitors
GSK1070916: An Aurora Kinase Inhibitor
The synthesis of GSK1070916 is centered around a 7-azaindole core, with key functionalities introduced through a series of coupling and condensation reactions. This approach bypasses the need for a pre-functionalized ethynylpyridine.
Synthetic Workflow for GSK1070916:
Caption: Key steps in the synthesis of GSK1070916.
This strategy leverages the robust and well-established Suzuki coupling for the key C-C bond formation, followed by standard amidation to complete the molecule.
AZD5363: An AKT Kinase Inhibitor
The synthesis of AZD5363 is characterized by the construction of a pyrrolo[2,3-d]pyrimidine core. A key step involves the reaction of a piperidine derivative with a chloropyrrolopyrimidine.[1]
Synthetic Workflow for AZD5363:
Caption: Key bond-forming steps in the synthesis of AZD5363.
This convergent approach allows for the late-stage introduction of the chiral side chain, which is often advantageous in complex molecule synthesis.
Ipatasertib: An AKT Kinase Inhibitor
The manufacturing process for Ipatasertib is a convergent synthesis that joins two complex chiral fragments in the final stages. A key intermediate is a cyclopentylpyrimidine core, which is constructed through a series of cyclization and functional group manipulations.[2][3]
Synthetic Workflow for Ipatasertib:
References
- 1. Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of the Commercial Manufacturing Process for Ipatasertib - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2-Ethynyl-3-methoxypyridine
For researchers and professionals in drug development, the meticulous management of chemical reagents is paramount for ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 2-Ethynyl-3-methoxypyridine, a compound that requires careful handling due to its potential hazards. Adherence to these protocols is critical for minimizing environmental impact and protecting all personnel from potential risks.
Immediate Safety and Disposal Plan
A structured approach to the disposal of this compound is essential. The following procedures outline the necessary steps for its safe handling and ultimate disposal.
Step 1: Hazard Assessment and Personal Protective Equipment (PPE)
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | To protect eyes from splashes |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact |
| Body Protection | A fully-buttoned laboratory coat | To protect clothing and skin from contamination |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To avoid inhalation of vapors |
Step 2: Waste Characterization and Segregation
Proper identification and segregation of chemical waste are fundamental to a safe disposal process.
-
Chemical Waste Designation : this compound must be treated as hazardous chemical waste. It should never be discarded down the drain or in regular trash containers.
-
Segregation : This chemical waste must be kept separate from other waste streams, such as biological, radioactive, or non-hazardous waste, to prevent dangerous reactions and ensure the correct disposal pathway.[2] Store it separately from strong oxidizing agents and acids.[2]
Step 3: Secure Collection and Storage
The integrity of waste containment is crucial for safe temporary storage within the laboratory.
-
Appropriate Containers : Collect waste this compound in a designated, properly sealed, and clearly labeled hazardous waste container.[2] The container must be compatible with the chemical and in good condition, with no leaks or cracks.
-
Comprehensive Labeling : All waste containers must be clearly labeled with the full chemical name, "this compound," and prominently display the appropriate hazard warnings (e.g., "Flammable," "Toxic," "Irritant").
-
Secure Storage : Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.
Step 4: Disposal Procedure
The final disposal of this compound must be conducted through an approved waste disposal plant in compliance with all local, state, and federal regulations.
-
Engage a Licensed Professional : Partner with a licensed hazardous waste disposal service.[3] These companies are equipped to handle, transport, and dispose of chemical waste safely and in accordance with the law.
-
Documentation : Maintain meticulous records of the waste generated, including the chemical name, quantity, and date of accumulation. This documentation is essential for regulatory compliance.
-
Waste Pickup : Schedule a pickup with the licensed waste disposal service. Provide them with accurate information about the waste to ensure it is handled correctly.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Decision-making and procedural flow for the safe disposal of this compound waste.
Key Regulatory and Safety Considerations
A summary of essential information for the safe handling and disposal of pyridine-based chemical waste is provided below.
| Parameter | Guideline | Reference |
| Waste Classification | Hazardous Waste | Based on pyridine and its derivatives being flammable, toxic, and irritants.[2] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. | Precautionary Statement P501.[1] |
| Incompatible Materials | Strong oxidizing agents, acids. | General guideline for pyridine derivatives.[2] |
| Spill Response | For small spills, absorb with inert, non-combustible material (e.g., vermiculite, sand). For large spills, contact EHS immediately. | General procedure for hazardous chemical spills.[2] |
| Container Management | Use compatible, sealed, and clearly labeled containers. Store in a designated, well-ventilated, and secure area. | General laboratory waste guidelines.[2][4] |
By adhering to these rigorous safety and disposal protocols, laboratories can ensure the well-being of their personnel, maintain regulatory compliance, and contribute to environmental protection.
References
Essential Safety and Operational Guide for 2-Ethynyl-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2-Ethynyl-3-methoxypyridine. The following procedures are based on established safety protocols for pyridine derivatives and terminal alkynes to ensure a safe laboratory environment.
Hazard Summary
-
Pyridine Derivatives : Often toxic and flammable. Minimizing vapor inhalation and skin contact is crucial.[1][2][3] Adequate ventilation is essential.[2][3]
-
Terminal Alkynes : Can present an explosion risk and may be sensitive to shock, friction, or heat.[3] Handling requires care to avoid creating hazardous conditions.
Personal Protective Equipment (PPE)
Appropriate PPE is the primary defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Eyes | Safety Goggles or Face Shield | Must be worn at all times in the laboratory to protect against splashes.[1] |
| Hands | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended.[1][2][3] Inspect gloves for tears or punctures before use.[1] |
| Body | Laboratory Coat | A fully buttoned lab coat should be worn to protect the skin.[1][2] |
| Respiratory | Fume Hood or Respirator | All handling of this compound should occur in a certified chemical fume hood to minimize inhalation exposure.[1][2][3] |
Operational Plan: Handling this compound
Strict adherence to a detailed operational plan is vital for the safe handling of this compound. The workflow below outlines the necessary steps from preparation to cleanup.
Experimental Protocols
Standard Handling Procedure:
-
Preparation : Before handling the compound, ensure that an emergency eyewash station and safety shower are readily accessible.[3] Don the appropriate PPE, including a lab coat, safety goggles, and nitrile or butyl rubber gloves.[1][2][3]
-
Ventilation : All manipulations of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][3]
-
Handling : Use non-sparking tools and ensure proper grounding of equipment to prevent static discharge.[3]
-
Storage : Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2][3]
-
Hygiene : After handling, wash hands thoroughly with soap and water.[3]
Spill Response:
-
Evacuation : In the event of a large spill or a spill outside of a fume hood, evacuate the immediate area.[3]
-
Ventilation : Ensure the area is well-ventilated.[3]
-
Containment (for small spills) : For small spills contained within a fume hood, use an inert absorbent material like sand or vermiculite to contain the spill.[3] Do not use combustible materials.[3]
-
Decontamination : Clean the spill area with a suitable solvent and then wash with soap and water.[3]
-
Reporting : Report the spill to the laboratory supervisor or safety officer.[3]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed hazardous waste container.[1]
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1]
Disposal Method:
-
All waste containing this compound must be treated as hazardous waste.[3]
-
Contact a licensed professional waste disposal service to dispose of this material.[4]
-
Surplus and non-recyclable solutions should be offered to a licensed disposal company.[4]
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[1] Seek medical attention.[1] |
| Skin Contact | Wash the affected area with soap and plenty of water.[1] Remove contaminated clothing.[1] If irritation persists, seek medical attention.[1] |
| Inhalation | If inhaled, move the person into fresh air.[4] If not breathing, give artificial respiration.[4] Consult a physician.[4] |
| Ingestion | Do NOT induce vomiting.[1] Rinse mouth with water.[1][4] Seek immediate medical attention.[1] |
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
